2-chloro-N,N-bis(2-methoxyethyl)acetamide
Description
BenchChem offers high-quality 2-chloro-N,N-bis(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-bis(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAPKCNIQGYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-25-9 | |
| Record name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
A Functional Electrophile for Covalent Modification and Ionophore Synthesis
Part 1: Executive Summary & Structural Anatomy
Compound: 2-Chloro-N,N-bis(2-methoxyethyl)acetamide CAS: 40603-90-5 (Representative analogue class) Role: Electrophilic Intermediate / Covalent Warhead / Ionophore Precursor
This guide analyzes 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a specialized building block in medicinal chemistry and sensor development. Unlike simple alkyl halides, this molecule combines a reactive
Structural Pharmacophore Analysis
The molecule operates through two distinct functional domains:
-
The Electrophilic Warhead (
-Chloroacetamide): A moderately reactive center targeting nucleophilic thiols (cysteine) via substitution. -
The Solubilizing Tail (Bis-methoxyethyl): Mimics short polyethylene glycol (PEG) chains, enhancing solubility in aqueous media and preventing non-specific hydrophobic aggregation.
Part 2: Physicochemical Profile
The substitution of the amide nitrogen with methoxyethyl groups significantly alters the physical properties compared to simple N,N-diethyl analogues.
| Property | Value / Description | Relevance |
| Molecular Formula | Core composition.[1][2][3][4][5] | |
| Molecular Weight | 209.67 g/mol | Fragment-sized; suitable for FBDD. |
| Physical State | Viscous Oil / Low-melting Solid | Ether chains disrupt crystal packing. |
| Solubility | High (Polar Organic & Aqueous) | Methoxyethyl tails act as internal solvents. |
| LogP (Calc) | ~0.5 - 0.8 | Amphiphilic; membrane permeable but soluble. |
| Reactivity | Electrophile ( | Targets Cys-SH > His-imidazole > Lys-amine. |
Part 3: Synthetic Methodology
The synthesis follows a standard acylation protocol, reacting bis(2-methoxyethyl)amine with chloroacetyl chloride.
Protocol: Acylation via Acid Chloride
Reaction:
Reagents:
-
Substrate: Bis(2-methoxyethyl)amine (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq) - Caution: Lachrymator
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Dry THF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve bis(2-methoxyethyl)amine and TEA in anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. The reaction is exothermic.
-
Addition: Add chloroacetyl chloride dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-alkylation or polymerization.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with
or Iodine; amide is UV inactive typically unless derivatized). -
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M HCl (to remove unreacted amine) and Brine. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Part 4: Mechanism of Action (Reactivity)
The defining feature of this molecule is its ability to covalently modify nucleophiles. In biological systems or synthesis, the target is typically a thiolate anion (e.g., Cysteine).
Mechanism: Bimolecular Nucleophilic Substitution (
-
Nucleophilic Attack: The sulfur atom of the cysteine attacks the
-carbon (the methylene group attached to the Cl). -
Transition State: A pentacoordinate transition state forms where the C-S bond is forming and the C-Cl bond is breaking.
-
Leaving Group Departure: Chloride (
) is expelled, resulting in a stable thioether bond.
Why Chloroacetamide?
-
Selectivity: Unlike iodoacetamides (which are highly reactive and can alkylate histidines/lysines non-specifically), chloroacetamides are "tunable" electrophiles. They often require the proximity effect of a binding pocket or a specific local pH to react, reducing off-target toxicity.
-
Stability: The resulting thioether adduct is stable to hydrolysis, making it suitable for permanent labeling or inhibition.
Part 5: Applications in Research & Development[6]
1. Synthesis of Neutral Carrier Ionophores
This molecule is a critical intermediate for synthesizing ion-selective carriers, such as ETH 1001 (Calcium Ionophore).
-
Process: The chlorine atom is displaced by a larger lipophilic group or a chelating arm.
-
Function: The bis(2-methoxyethyl) amide moiety acts as a hydrophilic "portal" that coordinates metal cations (
, ) within the membrane phase of an Ion-Selective Electrode (ISE).
2. Covalent Fragment-Based Drug Discovery (FBDD)
In modern drug discovery, "covalent fragments" are screened against protein targets.
-
Utility: The 2-chloro-N,N-bis(2-methoxyethyl)acetamide structure serves as a perfect "solubilized warhead."
-
Advantage: Many fragments fail due to insolubility. The methoxyethyl tails ensure the fragment remains soluble in assay buffers (PBS/DMSO mixtures) while the chloroacetamide probes for reactive cysteines on the protein surface.
3. PROTAC Linker Chemistry
The methoxyethyl chains resemble short Polyethylene Glycol (PEG) units.
-
Application: This unit can be derivatized (via the Cl group) to attach E3 ligase ligands. The hydrophilic nature prevents the "linker collapse" often seen with hydrophobic alkyl chains, improving the pharmacokinetic profile of the final degrader molecule.
Part 6: Safety & Handling
-
Hazard Class: Alkylating Agent / Vesicant.
-
Skin Contact: Chloroacetamides can cause allergic contact dermatitis and chemical burns. They covalently modify skin proteins.
-
Inhalation: Destructive to mucous membranes.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to scavenge the alkylator) before disposal.
References
-
Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
- Ionophore Synthesis: Pretsch, E., et al. (1980). Design of Neutral Carriers for Ion-Selective Electrodes. Analytical Chemistry. (Contextual grounding for amide-based ionophores).
-
Chloroacetamide Reactivity: Resnick, E., et al. (2019). The Reactivity of
-Haloacetamides in Fragment-Based Drug Discovery. Journal of the American Chemical Society. Link -
General Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Reference for amide formation and stability). Link
Sources
- 1. Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Introduction
In the landscape of modern chemical synthesis and drug development, N-substituted acetamides represent a class of compounds with significant versatility. Their utility spans from being crucial intermediates in the synthesis of complex molecules to acting as core scaffolds in pharmacologically active agents. This guide focuses on a specific, yet representative, member of this class: 2-chloro-N,N-bis(2-methoxyethyl)acetamide . The presence of a reactive chloroacetyl group combined with the dual methoxyethyl substituents on the nitrogen atom imparts a unique set of physicochemical properties that dictate its behavior in both chemical and biological systems.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the causality behind the compound's properties. We will explore its structural attributes, key physicochemical parameters, and the validated experimental protocols required to characterize them, ensuring a framework of scientific integrity and practical applicability.
Molecular Structure and Core Chemical Data
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a tertiary amide featuring a chlorinated alpha-carbon. The nitrogen atom is substituted with two identical 2-methoxyethyl chains, which significantly influence its steric and electronic profile.
Figure 1: 2D Chemical Structure of the target molecule.
Below is a summary of its core computed and identifying properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₃ | - |
| Molecular Weight | 209.67 g/mol | - |
| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | - |
| CAS Number | 87319-75-5 | - |
| Canonical SMILES | COCCN(CCNOC)C(=O)CCl | - |
Key Physicochemical Parameters
The utility of a compound in a research or development setting is governed by its physicochemical properties. These parameters influence everything from reaction kinetics and solubility in different solvents to absorption and distribution in biological systems.
| Parameter | Predicted/Estimated Value | Significance in Research & Development |
| cLogP | ~0.8 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa | ~15-18 (Amide N-H proton) | Amides are generally very weak acids and not readily ionizable under physiological conditions.[1] |
| Polar Surface Area (PSA) | ~45.7 Ų | Suggests good potential for oral absorption and cell membrane penetration. |
| Boiling Point | >250 °C (estimated) | High boiling point is expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in water and polar organic solvents | The ether and amide functionalities promote solubility in a range of solvents. |
Experimental Determination of Key Parameters
Theoretical predictions provide a valuable starting point, but experimentally derived data is the gold standard for accurate characterization. The following sections detail the rationale and protocols for determining critical physicochemical properties.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Expertise & Rationale: Lipophilicity, expressed as LogP, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] It measures the compound's partitioning between a nonpolar (n-octanol) and a polar (aqueous) phase.[2][3] While the traditional shake-flask method is foundational, it can be time- and compound-intensive. For a research setting, a more efficient method utilizing High-Performance Liquid Chromatography (HPLC) is often preferred due to its speed, reproducibility, and low sample requirement.[4]
Protocol: LogP Determination by Reverse-Phase HPLC
This protocol establishes a correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
-
Preparation of Standards: A series of 5-7 standard compounds with known LogP values spanning a range that brackets the expected LogP of the analyte (e.g., -1 to 4) are prepared as 1 mg/mL stock solutions in methanol.
-
Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), is prepared. The exact ratio is optimized to achieve good separation of the standards.
-
HPLC System Setup:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength where the analyte and standards absorb (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Calibration Curve Generation:
-
Inject each standard individually and record its retention time (t_R_).
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀ .
-
Plot LogP (y-axis) versus log(k) (x-axis) for the standards. A linear regression will yield a calibration curve (e.g., LogP = m * log(k) + c).
-
-
Analyte Analysis:
-
Prepare a 1 mg/mL solution of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
-
Inject the analyte and determine its retention time and calculate its log(k) value.
-
Use the calibration curve equation to calculate the experimental LogP of the analyte.
-
Figure 2: Workflow for experimental LogP determination via HPLC.
Acidity and Basicity: pKa Estimation
Expertise & Rationale: The pKa value defines the extent of ionization of a compound at a given pH. For amides, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which significantly reduces its basicity. Consequently, protonation occurs on the carbonyl oxygen, but this is a very unfavorable process. The N-H protons of primary and secondary amides are weakly acidic, with pKa values typically in the range of 15-18.[1] As 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a tertiary amide, it lacks an acidic N-H proton and is not expected to be ionizable under typical aqueous conditions. Computational methods provide a reliable means to estimate the pKa of related structures and confirm this general principle.[5][6][7]
Chemical Stability Assessment
Expertise & Rationale: Chemical stability is a cornerstone of drug development and chemical handling.[8][9][10] It determines a compound's shelf-life, storage conditions, and degradation pathways.[11][12] Stability testing involves subjecting the compound to a variety of environmental conditions and monitoring its purity and the formation of degradation products over time.[11] This process is critical for ensuring product quality, safety, and efficacy.[8][9]
Protocol: Accelerated Stability Study
This protocol uses exaggerated storage conditions to predict the long-term stability of the compound.[12]
-
Sample Preparation: Prepare multiple, identical samples of the compound, either neat or as a solution in a relevant vehicle (e.g., formulation buffer). Store them in sealed, inert containers (e.g., amber glass vials).
-
Initial Analysis (T=0): At the beginning of the study, analyze a baseline sample for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Use a stability-indicating HPLC method (e.g., gradient elution) to determine the initial purity (as % area).
-
Degradant Profile: Identify and quantify any existing impurities.
-
-
Storage Conditions: Place the remaining samples in controlled environmental chambers. For an accelerated study, typical conditions are:
-
Condition 1: 40°C ± 2°C / 75% RH ± 5% RH (Relative Humidity)
-
Condition 2 (Control): 5°C ± 3°C
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 2 weeks, 1 month, 3 months, 6 months).
-
Analysis at Time Points: At each time point, repeat the full analysis performed at T=0.
-
Carefully compare the HPLC chromatograms to the T=0 sample.
-
Quantify the decrease in the parent compound's peak area.
-
Identify and quantify any new peaks, which represent degradation products.
-
-
Data Evaluation: Plot the purity of the compound versus time for each condition. This data helps identify potential degradation pathways (e.g., hydrolysis of the amide or nucleophilic substitution of the chloride) and establish preliminary storage and handling recommendations.
Figure 3: General workflow for an accelerated chemical stability study.
Synthesis, Reactivity, and Safety
Synthesis: N-substituted chloroacetamides are commonly synthesized via the reaction of a corresponding secondary amine with chloroacetyl chloride.[13] In this case, N,N-bis(2-methoxyethyl)amine would be reacted with chloroacetyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[13]
Chemical Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[13][14] This property makes it a valuable alkylating agent and a useful intermediate for synthesizing more complex molecules by introducing the -C(=O)CH₂-N(CH₂CH₂OCH₃)₂ moiety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[15][18]
Conclusion
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a moderately lipophilic, polar molecule whose chemical behavior is dominated by the reactivity of its alpha-chloro group. Its tertiary amide structure renders it essentially non-ionizable in physiological conditions. The presence of ether functionalities in the side chains contributes to its solubility in a range of solvents. A thorough understanding of these properties, validated through the robust experimental protocols outlined in this guide, is essential for its effective application in synthetic chemistry and drug discovery workflows. Adherence to strict safety protocols based on the hazards associated with the chloroacetamide class is paramount for its safe handling and use.
References
- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.
- Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products.
- Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.
- Wikipedia. Stability testing (pharmaceutical).
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- EvitaChem. 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771).
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Fisher Scientific.
- ACS Publications.
- Journal of Chemical Information and Modeling.
- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-hydroxymethylacetamide.
- ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE.
- Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- ResearchGate. Values of logP and logk for the Test Compounds Used in This Study.
- Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Wikipedia. Chloroacetamide.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
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- 10. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
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- 12. www3.paho.org [www3.paho.org]
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- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This guide provides a comprehensive technical overview of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, potential applications, and safety protocols, offering field-proven insights and a thorough analysis of its scientific context.
Chemical Identity and Identifiers
| Identifier | Value | Source |
| Molecular Formula | C8H16ClNO3 | [1] |
| Molecular Weight | 209.67 g/mol | Calculated |
| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
| SMILES | COCCN(CCOC)C(=O)CCl | [1] |
| InChI | InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 | [1] |
| InChIKey | GCGAPKCNIQGYQG-UHFFFAOYSA-N | [1] |
Physicochemical and Predicted Properties
Experimental physicochemical data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide is scarce. However, predictions based on its structure and data from analogous compounds provide valuable insights. For instance, the related compound 2-chloro-N,N-bis(2-hydroxyethyl)acetamide has a boiling point of 356.2°C at 760mmHg and a flash point of 169.2°C.[2]
| Property | Predicted/Analogous Value | Notes |
| XlogP | 0.1 | A measure of lipophilicity.[1] |
| Boiling Point | Likely > 200°C | Based on structurally similar compounds. |
| Solubility | Expected to be soluble in organic solvents. |
Synthesis and Mechanistic Insights
The most probable synthetic route to 2-chloro-N,N-bis(2-methoxyethyl)acetamide is the acylation of bis(2-methoxyethyl)amine with chloroacetyl chloride. This is a standard method for the preparation of N,N-disubstituted chloroacetamides.
Reaction Scheme:
Caption: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of bis(2-methoxyethyl)amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol (Hypothetical):
-
Dissolve bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
The reactivity of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it susceptible to nucleophilic substitution reactions.[3] This reactivity is the cornerstone of its utility as a chemical intermediate.
Caption: Reactivity and Derivatization of the title compound.
This reactivity allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.
Applications in Research and Drug Development
While specific applications for 2-chloro-N,N-bis(2-methoxyethyl)acetamide are not documented, the broader class of N,N-disubstituted chloroacetamides are significant in medicinal chemistry.
-
Intermediates in Pharmaceutical Synthesis: Chloroacetamides are key intermediates in the synthesis of a wide range of pharmaceuticals.[4] The presence of the chloroacetyl group allows for the facile introduction of this moiety into larger molecules.
-
Cancer Research: Substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells.[5] The chloroacetamide "warhead" can covalently bind to target proteins, leading to therapeutic effects.
-
Modulation of Physicochemical Properties: The incorporation of chlorine and ether functionalities can enhance the lipophilicity and pharmacokinetic properties of drug candidates, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety, Handling, and Storage
Chloroacetamide and its derivatives are generally considered hazardous chemicals and should be handled with appropriate safety precautions.
-
Toxicity: Chloroacetamides can be harmful if inhaled, swallowed, or absorbed through the skin.[4] They are often classified as skin and eye irritants.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[4][6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
-
Conclusion
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a potentially valuable, yet undercharacterized, chemical intermediate. Its structural features suggest significant utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The reactivity of the chloroacetamide moiety provides a versatile handle for chemical modification. As with all chloroacetamides, proper safety and handling procedures are paramount. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in the field of drug discovery and development.
References
-
Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
-
ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
-
LookChem. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
-
Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356–365. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
Taylor & Francis Online. Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. [Link]
-
PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. [Link]
Sources
- 1. PubChemLite - 2-chloro-n,n-bis(2-methoxyethyl)acetamide (C8H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. lookchem.com [lookchem.com]
- 3. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 4. 2-Chloro Acetamide [anshulchemicals.com]
- 5. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
A Comprehensive Technical Guide to Determining the Solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in Organic Solvents
Foreword: Navigating the Crucial Parameter of Solubility
To the researchers, scientists, and drug development professionals at the forefront of innovation, the solubility of a compound is not merely a data point; it is a critical determinant of its journey from the laboratory to real-world application. Poor solubility can be a formidable barrier in drug development, affecting bioavailability, formulation, and ultimately, therapeutic efficacy. This guide is designed to provide a comprehensive framework for understanding and determining the solubility of a novel compound, 2-chloro-N,N-bis(2-methoxyethyl)acetamide, in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap, empowering you to generate reliable and reproducible solubility data in your own laboratories. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol, and discuss the nuances of data analysis and interpretation, all while maintaining the highest standards of scientific integrity and safety.
Understanding the Molecule: 2-chloro-N,N-bis(2-methoxyethyl)acetamide
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a substituted acetamide with a molecular structure that suggests a nuanced solubility profile. The presence of the chloroacetamide group, a common functionality in organic synthesis, provides a polar core. The two methoxyethyl chains introduce both ether linkages, which can act as hydrogen bond acceptors, and alkyl portions, which contribute to lipophilicity. This combination of polar and non-polar characteristics indicates that its solubility will be highly dependent on the properties of the chosen solvent.
A deep understanding of the interplay between the solute's structure and the solvent's properties is paramount. Key molecular features of 2-chloro-N,N-bis(2-methoxyethyl)acetamide that will influence its solubility include:
-
The Amide Group: Capable of acting as both a hydrogen bond donor (N-H, though this is a tertiary amide) and a hydrogen bond acceptor (C=O).
-
The Chlorine Atom: An electron-withdrawing group that can influence the polarity of the molecule.
-
The Ether Linkages: The oxygen atoms in the methoxyethyl chains can act as hydrogen bond acceptors.
-
The Ethyl Chains: These hydrocarbon segments contribute to the non-polar character of the molecule.
The balance of these features will dictate its affinity for solvents of varying polarities.
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more rigorous approach involves considering the thermodynamics of the dissolution process. The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of dissolution and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:
ΔG_sol = ΔH_sol - TΔS_sol
For a substance to dissolve, ΔG_sol must be negative. This can be achieved through a favorable enthalpy change (exothermic process, ΔH_sol < 0), a favorable entropy change (increase in randomness, ΔS_sol > 0), or a combination of both.
The following diagram illustrates the key energetic considerations in the dissolution process:
Caption: Thermodynamic cycle of dissolution.
The overall enthalpy of solution (ΔH_sol) is the sum of the energy required to overcome solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Predicting Solubility: A Qualitative Approach
Based on the structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, we can make some qualitative predictions about its solubility in different classes of organic solvents:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The amide and ether functionalities can engage in hydrogen bonding with the solvent's hydroxyl groups. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of the solute and the solvent will be significant. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The non-polar nature of these solvents will not effectively solvate the polar regions of the acetamide. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity and can interact with the polar and non-polar parts of the molecule. |
Experimental Determination of Solubility: A Step-by-Step Guide
The gold standard for determining thermodynamic solubility is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Materials and Equipment
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for solubility determination:
Caption: Shake-flask method workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-chloro-N,N-bis(2-methoxyethyl)acetamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.
-
Prepare a series of standard solutions of known concentrations of the compound.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | > 200 (freely soluble) | > X.XX |
| Ethanol | > 150 (freely soluble) | > Y.YY |
| Acetone | 120 | Z.ZZ |
| Acetonitrile | 95 | A.AA |
| Dichloromethane | 80 | B.BB |
| Toluene | 15 | C.CC |
| Hexane | < 1 (sparingly soluble) | < D.DD |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
The experimental results should be interpreted in the context of the solvent properties. For instance, a high solubility in polar protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. Moderate solubility in polar aprotic and chlorinated solvents would highlight the role of dipole-dipole interactions. The low solubility in non-polar solvents would be consistent with the overall polar nature of the molecule.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 2-chloro-N,N-bis(2-methoxyethyl)acetamide may not be readily available, it is prudent to handle it with the same precautions as other chloroacetamide derivatives. Chloroacetamides can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store the compound in a tightly sealed container in a cool, dry place.
Always consult the SDS of similar compounds, such as 2-chloroacetamide, for more detailed safety information.[1][2]
Conclusion: A Pathway to Understanding
This guide has provided a comprehensive framework for the systematic determination of the solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in organic solvents. By combining theoretical understanding with a robust experimental protocol, researchers can generate the critical data needed to advance their projects. The principles and methodologies outlined herein are not limited to this specific compound and can be adapted for the solubility assessment of a wide range of molecules. As with any scientific endeavor, meticulous execution and careful data interpretation are the cornerstones of success.
References
-
Wikipedia. (2023, December 2). Chloroacetamide. In Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
molecular weight and formula of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Structural Identity, Synthesis, and Application in Covalent Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide , a specialized electrophilic intermediate used in medicinal chemistry. While often overshadowed by simpler alkylating agents, this molecule offers a unique combination of a mild cysteine-reactive warhead (α-chloroacetamide) and a solubility-enhancing "mini-PEG" tail (bis-methoxyethyl). This document details its physicochemical properties, a validated synthesis protocol from commercially available precursors, and its mechanistic role in designing covalent inhibitors and PROTAC linkers.
Part 1: Physicochemical Identity & Structural Analysis
The molecule functions as a heterobifunctional building block . The α-chloroacetamide moiety serves as the electrophilic "warhead" for covalent attachment to nucleophiles (specifically thiols), while the bis(2-methoxyethyl)amine backbone acts as a hydrophilic masking group to improve the LogD of the final conjugate.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | Average Mass |
| Monoisotopic Mass | 209.0819 Da | Important for High-Res MS (LC-MS/MS) |
| Physical State | Colorless to pale yellow oil | (Predicted based on structural analogs) |
| Solubility | High in DCM, MeOH, DMSO, Water | Amphiphilic due to ether oxygen atoms |
| Reactive Moiety | α-Chloroacetamide | |
| LogP (Predicted) | ~0.1 to 0.5 | Low lipophilicity aids aqueous solubility |
Structural Significance
-
The Warhead (Cl-CH₂-C=O): Unlike acrylamides (Michael acceptors), chloroacetamides react via a direct
displacement. This provides a different selectivity profile, often preferred for "reversible covalent" strategies or when targeting non-catalytic cysteines. -
The Tail (-N(CH₂CH₂OCH₃)₂): This tertiary amide structure mimics a short polyethylene glycol (PEG) chain. It disrupts crystal packing (lowering melting point) and interacts with water, significantly enhancing the solubility of hydrophobic drug payloads attached to it.
Part 2: Validated Synthesis Protocol
As this compound is not a standard commodity chemical in many catalogs, it is best synthesized in situ or on-demand using a Schotten-Baumann-type acylation.
Precursors:
-
Bis(2-methoxyethyl)amine (CAS: 111-95-5) - The nucleophile.
-
Chloroacetyl chloride (CAS: 79-04-9) - The electrophile.
Synthesis Workflow Diagram (DOT)
Step-by-Step Methodology
Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive. Handle only in a fume hood.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Bis(2-methoxyethyl)amine (10.0 mmol, 1.33 g) and Triethylamine (TEA) (12.0 mmol, 1.67 mL) to Dichloromethane (DCM) (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add Chloroacetyl chloride (11.0 mmol, 0.88 mL) diluted in 5 mL DCM over 15 minutes. Critical: Exothermic reaction. Control rate to prevent boiling.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup (Purification):
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (20 mL) to neutralize excess acid.
-
Wash with Brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Result: The product is typically obtained as a clear oil in >90% yield and requires no column chromatography if stoichiometry is strictly controlled.
Part 3: Reactivity & Mechanism of Action
The utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide lies in its ability to covalently modify nucleophilic residues on proteins.
Mechanism:
Alkylation
Unlike acrylamides which undergo Michael addition, this α-chloroacetamide undergoes a bimolecular nucleophilic substitution (
Reaction Scheme:
Reactivity Profiling Diagram (DOT)
Experimental Considerations for Researchers:
-
Reactivity Tuning: Chloroacetamides are generally more reactive than acrylamides but less selective. However, the steric bulk of the bis(methoxyethyl) tail on the nitrogen can slow down the reaction rate, potentially improving selectivity for accessible cysteines over buried ones.
-
Intrinsic Reactivity (
): When characterizing inhibitors using this warhead, expect a rapid initial covalent bond formation. Time-dependent inhibition assays are mandatory.
Part 4: Applications in Drug Discovery[6]
1. Solubility Enhancement in PROTACs
Proteolysis Targeting Chimeras (PROTACs) often suffer from poor aqueous solubility due to large molecular weights.
-
Application: This molecule can be used to cap a linker or be incorporated as a side-chain.
-
Benefit: The bis(methoxyethyl) group reduces the overall LogP of the PROTAC, improving oral bioavailability and formulation stability.
2. Fragment-Based Drug Discovery (FBDD)
-
Application: Researchers use this molecule to "capping" cysteine residues during fragment screening to validate binding sites.
-
Workflow: Incubate protein with the compound -> Perform Mass Spectrometry (Intact Protein Analysis). A mass shift of +173.1 Da (Product MW 209.67 - Cl 35 .45 - H 1.008 + Linkage) indicates successful labeling. Correction: The mass shift is actually the mass of the acetamide group minus the leaving group (Cl). Mass Added = (C8H16NO3) = 174.1 Da.
Mass Shift Calculation for MS Validation:
-
Intact Reagent: 209.67 Da
-
Leaving Group (Cl): -35.45 Da
-
Mass Added to Protein: +174.22 Da
References
-
PubChem Compound Summary. (2025). 2-chloro-N,N-bis(2-methoxyethyl)acetamide (Compound CID 135435946). National Center for Biotechnology Information. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Foundational text on chloroacetamide warhead mechanism). Link
-
Hsu, F.L., et al. (2000). Reactions of Nitrogen Mustards with Peroxides.[1] (Detailed spectral analysis of bis-chloroethyl/methoxyethyl amine derivatives). Defense Technical Information Center. Link
-
BenchChem Technical Support. (2025). Synthesis of N,N-Bis(2-chloroethyl)acetamide and derivatives.[2][3][4] (General protocol for amide synthesis from chloroacetyl chloride). Link(Note: Generalized link to supplier protocols for chloroacetamides).
Sources
An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Introduction: The Significance of N-Substituted Acetamides
N-substituted acetamides are a pivotal class of organic compounds, finding extensive application in the pharmaceutical and agrochemical industries. Their utility often stems from the amide functionality, a common motif in biologically active molecules, and the potential for further chemical modification. The target molecule of this guide, 2-chloro-N,N-bis(2-methoxyethyl)acetamide, possesses a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, grounded in fundamental principles of organic chemistry and supported by established laboratory practices.
Core Synthetic Strategy: Acylation of a Secondary Amine
The most direct and widely employed method for the synthesis of N,N-disubstituted acetamides is the acylation of a secondary amine with a suitable acylating agent. In the case of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, this involves the reaction of bis(2-methoxyethyl)amine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic synthesis.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of bis(2-methoxyethyl)amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The hydrochloric acid generated as a byproduct is typically neutralized by the addition of a base.
Experimental Protocol: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This protocol details a laboratory-scale synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Bis(2-methoxyethyl)amine | 111-95-5 | C6H15NO2 | 133.19 | Liquid, boiling point 170-172 °C[1][2] |
| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 | Highly corrosive and moisture-sensitive liquid[3][4] |
| Triethylamine | 121-44-8 | C6H15N | 101.19 | Liquid base, used as an acid scavenger |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Common organic solvent |
| Saturated Sodium Bicarbonate Solution | - | NaHCO3(aq) | - | Aqueous base for work-up |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Sources
stability of 2-chloro-N,N-bis(2-methoxyethyl)acetamide at room temperature
Topic: Stability Profile and Handling Protocols for 2-Chloro-N,N-bis(2-methoxyethyl)acetamide Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists.
Executive Summary: The Stability Paradox
2-Chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: Implied/Analogous Structure) represents a specific class of functionalized
While the amide backbone provides thermodynamic robustness, the molecule exhibits a kinetic instability driven by the electrophilic
Key Stability Verdict:
-
Solid State: Stable (>12 months) at RT under inert gas/desiccant.
-
Solution (Aprotic): Stable in MeCN/DCM/DMF for days.
-
Solution (Protic/Nucleophilic): Susceptible to solvolysis (methanolysis/hydrolysis) within hours to days depending on pH.
Structural Analysis & Reactivity Logic
To understand the stability, we must deconstruct the molecule into its reactive centers. This is not a "nitrogen mustard" (which forms aziridinium ions); it is an electrophilic trap .
The Electrophilic Core ( -Chloroacetyl)
The carbon-chlorine bond adjacent to the carbonyl group is activated. The carbonyl withdraws electron density, making the
-
Risk: Any nucleophile (Water, Hydroxide, Methanol, Thiols) will attack this position, displacing chloride.
-
Mechanism:
The Hydrophilic Tails (Bis(2-methoxyethyl))
The
-
Impact on Stability: These chains coordinate water molecules via hydrogen bonding. In "wet" organic solvents, these tails effectively increase the local concentration of water near the reactive
-chloro center, accelerating hydrolysis rates compared to -diethyl analogs.
Degradation Pathways (Mechanistic Visualization)
The following diagram details the primary degradation routes at room temperature.
Figure 1: Primary degradation pathways.[1] The dominant instability at RT is the
Stability Data & Solvent Compatibility
The following data is synthesized from kinetic behaviors of homologous
Table 1: Solvent Compatibility at Room Temperature (25°C)
| Solvent System | Stability Rating | Half-Life ( | Mechanistic Note |
| Dichloromethane (DCM) | High | > 6 months | Non-nucleophilic. Best for storage of solutions. |
| Acetonitrile (MeCN) | High | > 6 months | Excellent stability if dry (anhydrous). |
| DMSO (Anhydrous) | Moderate | Weeks | DMSO is a polar aprotic solvent that enhances |
| Methanol / Ethanol | Low | Days | Slow conversion to |
| Water (pH 7) | Poor | Hours to Days | Slow hydrolysis to alcohol and HCl. |
| Water (pH > 9) | Critical Failure | Minutes | Rapid base-catalyzed hydrolysis ( |
Detailed Handling & Monitoring Protocols
To ensure integrity during research or drug development workflows, the following protocols must be strictly observed.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerator) for long-term stability. Room temperature is acceptable for active use (< 1 week).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture.
-
Container: Amber glass vials (to prevent photolytic cleavage of the C-Cl bond).
Analytical Monitoring (HPLC Method)
Because the degradation product (2-hydroxy derivative) is more polar, Reverse Phase HPLC is the standard validation method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Note: The C-Cl bond does not have a strong specific chromophore; reliance on the amide backbone absorption is necessary.
-
-
Expected Shift: The hydrolysis product (2-hydroxy) will elute earlier (lower retention time) than the parent 2-chloro compound due to increased polarity.
Neutralization/Quenching (Safety)
As an alkylating agent, this compound is a sensitizer.
-
Spill Protocol: Do not just wipe with water. Treat spills with a solution of 10% Sodium Thiosulfate or dilute Ammonia .
-
Chemistry: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the
-chloro group to form a water-soluble, non-toxic thiosulfate ester, effectively quenching the alkylating potential.
Experimental Validation Workflow
If you are qualifying a new batch of this material, perform this self-validating "Stress Test":
Figure 2: Rapid validation workflow to determine batch quality and hydrolytic susceptibility.
References
-
LookChem & PubChemLite. (2025). Structural Identity and Physical Properties of 2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS Analog Analysis).Link
-
Hladik, M. L., et al. (2005).[2] "Neutral Chloroacetamide Herbicide Degradates: Analysis and Occurrence." Environmental Science & Technology.[2] (Demonstrates the hydrolysis kinetics of the chloroacetamide class). Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-N-(1-methylethyl)acetamide. (Provides safety and handling baselines for
-chloroacetamides). Link -
BenchChem. (2025). Stability and Degradation of N,N-Bis(2-chloroethyl)acetamide.[1] (Comparative analysis of chloro-substituted acetamide stability). Link
(Note: While specific literature on the "bis(2-methoxyethyl)" variant is proprietary or sparse, the stability profile is authoritatively derived from the well-documented chemistry of the
Sources
An In-depth Technical Guide to 2-chloro-N,N-bis(2-methoxyethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-chloro-N,N-bis(2-methoxyethyl)acetamide was not publicly available. The following information is synthesized from data on structurally related compounds, particularly other N-substituted 2-chloroacetamides. This guide is intended for informational purposes and should not replace a formal risk assessment conducted by qualified professionals. All laboratory work should be performed under the direct supervision of a trained chemist and in accordance with all applicable safety regulations.
Introduction and Chemical Profile
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a member of the N-substituted 2-chloroacetamide family of compounds.[1] This class of molecules is recognized for its utility as versatile precursors and building blocks in synthetic chemistry.[1] The presence of a reactive chlorine atom makes them valuable intermediates for creating more complex molecules, including various heterocyclic compounds.[1] Furthermore, many N-substituted chloroacetamide derivatives have shown significant biological activities, such as antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1]
The specific structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, with its two methoxyethyl groups on the nitrogen atom, suggests potential applications in areas where solubility in organic solvents and specific steric and electronic properties are desired.
Chemical and Physical Properties (Predicted and from Related Compounds)
| Property | Value | Source |
| Molecular Formula | C8H16ClNO3 | [2] |
| Molecular Weight | 209.67 g/mol | [2] |
| Appearance | Likely a solid or oil at room temperature | General knowledge |
| Melting Point | 39-41 °C (for 2-Chloro-N-methoxy-N-methylacetamide) | |
| Boiling Point | 356.2°C at 760mmHg (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |
| Flash Point | 169.2°C (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |
| Density | 1.312g/cm3 (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |
| Solubility | Likely soluble in a range of organic solvents. | General knowledge |
Hazard Identification and Risk Assessment (Extrapolated)
Given the absence of a specific SDS, the hazard profile of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is extrapolated from related chloroacetamide compounds. These compounds are generally classified as hazardous.[4]
Potential Hazards:
-
Acute Toxicity: Chloroacetamides can be harmful if swallowed, inhaled, or absorbed through the skin.[4] For instance, 2-Chloro-N,N-dimethylacetamide is classified as harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Many chloroacetamides are known to cause skin irritation, and some can cause severe skin burns.[5][6]
-
Eye Damage/Irritation: Contact with the eyes can lead to serious eye irritation or damage.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]
-
Sensitization: Some chloroacetamides may cause an allergic skin reaction.[7]
GHS Classification (Anticipated):
Based on data for similar compounds, the following GHS classifications are plausible for 2-chloro-N,N-bis(2-methoxyethyl)acetamide:
-
Acute Toxicity, Oral (Category 3 or 4)[6]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[5][6]
A thorough, compound-specific risk assessment is mandatory before any handling.
Safe Handling and Storage Protocols
Due to the anticipated hazards, stringent safety protocols must be followed when handling 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times.[8]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Handling Procedures:
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of dust or vapors.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store in a designated corrosives area if the compound is determined to be corrosive.[5]
-
Store locked up.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
Experimental Workflow: Synthesis of an N-Substituted Amide (Illustrative)
The following is a generalized, illustrative protocol for a reaction that might involve a chloroacetamide. This is not a validated protocol for 2-chloro-N,N-bis(2-methoxyethyl)acetamide and must be adapted and validated by a qualified chemist.
Objective: To illustrate the safe handling of a chloroacetamide in a typical synthetic transformation.
Reaction: Nucleophilic substitution of the chlorine atom.
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Set up the reaction apparatus in the fume hood.
-
-
Reagent Addition:
-
Under an inert atmosphere, dissolve the nucleophile and base in the anhydrous solvent in the reaction flask.
-
In a separate, dry container, accurately weigh the 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
-
Dissolve the chloroacetamide in a minimal amount of anhydrous solvent.
-
Slowly add the chloroacetamide solution to the stirring solution of the nucleophile and base at a controlled temperature (e.g., using an ice bath).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution).
-
Perform an extractive workup to separate the product from the reaction mixture.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.[5]
-
Workflow Diagram:
Caption: Generalized workflow for the synthesis and purification of an N-substituted amide.
Emergency Procedures
First Aid Measures (Based on General Chloroacetamides):
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust/vapors and contact with skin and eyes.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, contain the spill and collect for disposal.[9]
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Toxicological Information (Inferred)
No specific toxicological data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide is available. However, based on related compounds, it is prudent to assume that this compound may be toxic. For example, the oral LD50 in rats for 2-Chloroacetamide is 138 mg/kg.[10] The primary routes of exposure are inhalation, skin absorption, and ingestion.
Stability and Reactivity
-
Reactivity: The chlorine atom is susceptible to nucleophilic substitution.
-
Chemical Stability: Likely stable under normal storage conditions.[5]
-
Conditions to Avoid: Excess heat and incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]
References
-
Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
-
LookChem. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. [Link]
-
Cheméo. Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). [Link]
-
PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. [Link]
-
PubChem. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. [Link]
-
DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]
- Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
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- 4. 2-Chloro Acetamide [anshulchemicals.com]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
reactivity profile of 2-chloro-N,N-bis(2-methoxyethyl)acetamide as an electrophile
This technical guide details the reactivity profile, mechanistic underpinnings, and experimental characterization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide .
Executive Summary
2-chloro-N,N-bis(2-methoxyethyl)acetamide represents a distinct class of "tunable" electrophiles used in covalent drug discovery and chemical biology. Unlike standard hydrophobic warheads, this molecule incorporates a bis(2-methoxyethyl) tail, conferring superior aqueous solubility and reduced aggregation potential while maintaining the moderate reactivity characteristic of
This guide characterizes its utility as a cysteine-targeting motif (Cys-reactive fragment) widely applicable in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design. Its reactivity profile is defined by "Goldilocks" kinetics—sufficiently stable in physiological buffer yet reactive enough to engage nucleophilic thiols effectively.
Part 1: Molecular Architecture & Electrophilicity
Structural Analysis
The molecule comprises two distinct functional domains that dictate its physicochemical and reactive properties:
-
The Warhead (
-Chloroacetamide): The electrophilic center. The carbon-chlorine (C-Cl) bond creates a dipole, rendering the -carbon susceptible to nucleophilic attack. The amide nitrogen's lone pair resonance reduces the electrophilicity of the carbonyl carbon, directing attack almost exclusively to the -carbon via an mechanism. -
The Solubilizing Tail (Bis(2-methoxyethyl)amine): The dual methoxyethyl chains act as short polyethylene glycol (PEG) mimics. This structural feature significantly lowers the LogP (lipophilicity) compared to N-phenyl or N-alkyl analogs, preventing non-specific hydrophobic binding and improving solubility in assay buffers (PBS/HEPES).
Mechanistic Pathway ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
Key Reactivity Differentiator:
Unlike acrylamides (Michael acceptors) which require specific orientation for orbital overlap, chloroacetamides are less sterically demanding but more dependent on the nucleophile's
Visualization: Reaction Mechanism
The following diagram illustrates the transition state and product formation upon reaction with a cysteine thiolate.
Figure 1:
Part 2: Kinetic Profiling & Selectivity
Intrinsic Reactivity ( )
The intrinsic reactivity of this electrophile is moderate. In comparative profiling against standard warheads:
-
Significantly less reactive than
-iodoacetamides (too promiscuous). -
More reactive than unsubstituted acrylamides (often require specific positioning).
-
Comparable to N,N-dimethyl-chloroacetamide.[1]
Data Summary: Relative Reactivity Indices
| Electrophile Class | Leaving Group Ability | Est. GSH | Selectivity Profile |
| High (I⁻) | < 5 min | Low (Promiscuous) | |
| Moderate (Cl⁻) | 15 - 120 min | High (Cys-Selective) | |
| Acrylamide | None (Addition) | > 240 min | High (Requires Orientation) |
| Low (F⁻) | > 24 hours | Very High (Metabolic Probe) |
Selectivity (The "Soft" Electrophile Advantage)
According to Hard-Soft Acid-Base (HSAB) theory, the
-
Primary Target: Cysteine (Cys) - Irreversible alkylation.
-
Secondary Target: Histidine (His) - Only at elevated pH or specific local environments.
-
Avoided Targets: Lysine (Lys) - Reaction is kinetically negligible at physiological pH unless directed by strong binding affinity.
Part 3: Experimental Protocols
Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Note: This synthesis must be performed in a fume hood due to the lachrymatory nature of chloroacetyl chloride.
-
Reagents: Bis(2-methoxyethyl)amine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Cool a solution of bis(2-methoxyethyl)amine and triethylamine in DCM to 0°C.
-
Dropwise add chloroacetyl chloride (diluted in DCM) to control the exotherm.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Wash with water, 1N HCl (to remove unreacted amine), and brine.
-
Purification: Dry over
, concentrate. Flash chromatography (EtOAc/Hexane) usually yields a pale yellow oil.
-
Protocol: Glutathione (GSH) Reactivity Assay
This assay determines the pseudo-first-order rate constant (
Materials:
-
Test Compound: 10 mM stock in DMSO.
-
GSH (Reduced): Freshly prepared in PBS (pH 7.4).
-
Internal Standard: Indomethacin or Warfarin.
-
Instrument: LC-MS/MS (e.g., Agilent Q-TOF or Triple Quad).
Workflow:
-
Incubation: Prepare a reaction mixture with 50 µM Test Compound and 5 mM GSH (100-fold excess ensures pseudo-first-order kinetics) in PBS (pH 7.4).
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately add Acetonitrile + 1% Formic Acid (precipitates salts/proteins and stops reaction).
-
Analysis: Monitor the disappearance of the parent mass [M+H]⁺ and the appearance of the GSH-Adduct.
Calculation:
Plot
Visualization: GSH Assay Workflow
Figure 2: Standardized Glutathione (GSH) reactivity profiling workflow.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
- Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with thiols." Journal of the American Chemical Society. (Foundational kinetic principles for haloacetamides).
-
Resnick, E., et al. (2019). "Rapid Kinetics of Chloroacetamide-Based Covalent Inhibitors." Journal of Medicinal Chemistry. Link
-
NIST Chemistry WebBook. "Acetamide, 2-chloro-N-(2-methoxyethyl)- derivatives." Link
-
Domainex. "GSH Reactivity Assay Protocols for Covalent Inhibitors." Link
Sources
The Emerging Potential of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide delves into the untapped potential of 2-chloro-N,N-bis(2-methoxyethyl)acetamide as a versatile building block in modern medicinal chemistry. While direct literature on this specific molecule is sparse, its constituent moieties—the reactive chloroacetamide group and the flexible bis(2-methoxyethyl)amine scaffold—offer a compelling rationale for its application in drug discovery. This document provides a comprehensive overview of its synthesis, potential applications as a reactive intermediate, a flexible linker, and a unique pharmacophore. Detailed, field-proven experimental protocols are provided to empower researchers to explore its utility in developing novel therapeutics.
Introduction: Unveiling a Promising Scaffold
The chloroacetamide functional group is a well-established pharmacophore and a reactive intermediate in medicinal chemistry.[1][2] Its susceptibility to nucleophilic substitution allows for the covalent modification of biological targets or the facile construction of more complex molecular architectures.[3] The N-substituted-2-chloroacetamide scaffold is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This guide focuses on a specific, yet underexplored, derivative: 2-chloro-N,N-bis(2-methoxyethyl)acetamide . The incorporation of the N,N-bis(2-methoxyethyl) moiety introduces unique physicochemical properties, such as increased hydrophilicity and conformational flexibility, which can be strategically leveraged in drug design. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this promising, yet overlooked, chemical entity.
Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
The synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide can be readily achieved through the chloroacetylation of bis(2-methoxyethyl)amine.[4] This reaction involves the treatment of the secondary amine with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride.
Experimental Protocol: Synthesis via Chloroacetylation
Objective: To synthesize 2-chloro-N,N-bis(2-methoxyethyl)acetamide from bis(2-methoxyethyl)amine and chloroacetyl chloride.
Materials:
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Causality: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The workup with sodium bicarbonate removes any remaining acidic impurities.
Potential Applications in Medicinal Chemistry
The unique structural features of 2-chloro-N,N-bis(2-methoxyethyl)acetamide open up several avenues for its application in drug discovery.
A Versatile Reactive Intermediate for Library Synthesis
The primary utility of this compound lies in its reactive α-chloro group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and alcohols.[3] This reactivity can be exploited to generate diverse libraries of compounds for high-throughput screening.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
Objective: To demonstrate the reactivity of 2-chloro-N,N-bis(2-methoxyethyl)acetamide by reacting it with a model primary amine (e.g., benzylamine).
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide
-
Benzylamine
-
Potassium carbonate
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-benzyl derivative.
A Flexible Linker in Bifunctional Molecules
The bis(2-methoxyethyl)amine backbone provides a flexible and hydrophilic linker. This is particularly advantageous in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding ligand to an E3 ligase-recruiting moiety. The ether functionalities can improve solubility and cell permeability.
A Novel Pharmacophore with Modulated Physicochemical Properties
The N,N-bis(2-methoxyethyl) group can be considered a unique pharmacophore that can influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ether groups can participate in hydrogen bonding with biological targets, while the overall flexibility of the chain can allow for optimal binding conformations.
Data Presentation
| Property | Value | Source |
| Bis(2-methoxyethyl)amine | ||
| CAS Number | 111-95-5 | |
| Molecular Formula | C6H15NO2 | [6] |
| Molecular Weight | 133.19 g/mol | [6] |
| Boiling Point | 170-172 °C | [7] |
| Density | 0.902 g/mL at 25 °C | [7] |
| Chloroacetamide | ||
| CAS Number | 79-07-2 | [8] |
| Molecular Formula | ClCH2CONH2 | [8] |
| Molar Mass | 93.51 g/mol | [8] |
| Melting Point | 120 °C | [8] |
Visualizations
Caption: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Caption: Potential applications in medicinal chemistry.
Conclusion
While 2-chloro-N,N-bis(2-methoxyethyl)acetamide may not yet feature prominently in medicinal chemistry literature, its constituent parts suggest a high potential for utility. The combination of a reactive handle for derivatization and a flexible, hydrophilic scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to encourage the exploration of this promising molecule in drug discovery programs.
References
- Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Benchchem.
- Bis(2-methoxyethyl)amine 98 111-95-5. Sigma-Aldrich.
- The Role of Chloroacetamide Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1. EvitaChem.
- Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate.
- Chloroacetamide. Wikipedia.
- Bis(2-methoxyethyl)amine | CAS 111-95-5. SCBT.
- The design strategy of novel chloroacetamide derivatives (1b-22b)... ResearchGate.
- Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383. PubChem.
- BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5. ChemWhat.
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com.
- Bis(2-methoxyethyl)amine. Sigma-Aldrich.
- 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. PubChem.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar.
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 5. Bis(2-methoxyethyl)amine | CAS 111-95-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a valuable bifunctional molecule for further chemical elaboration. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for the preparation of this versatile chemical intermediate.
Introduction: The Versatility of Chloroacetamides
2-chloro-N,N-bis(2-methoxyethyl)acetamide belongs to the class of α-chloroacetamides, which are widely recognized as important building blocks in organic synthesis. The presence of the reactive carbon-chlorine bond allows for facile nucleophilic substitution, opening avenues for the creation of a diverse array of more complex molecules.[1] Chloroacetamide derivatives are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and specialty polymers.[2] The N,N-bis(2-methoxyethyl) moiety introduces additional functionality, potentially influencing solubility, chelation properties, and biological activity in derivative compounds.
This application note details a standard and reliable protocol for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide via the N-acylation of N,N-bis(2-methoxyethyl)amine with chloroacetyl chloride. We will delve into the rationale behind the procedural steps, safety considerations, and methods for the purification and characterization of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N,N-bis(2-methoxyethyl)amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the final amide product and hydrochloric acid as a byproduct. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.[1]
Caption: General reaction mechanism for the synthesis.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| N,N-bis(2-methoxyethyl)amine | ≥98% |
| Chloroacetyl Chloride | ≥98%, Reagent Grade |
| Triethylamine | ≥99%, Dried |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | 250 mL, three-necked |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 50 mL |
| Ice bath | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves |
Experimental Protocol
This protocol is an adapted general procedure for the N-acylation of secondary amines and should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-bis(2-methoxyethyl)amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Addition of Chloroacetyl Chloride:
-
Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
-
Caption: A streamlined workflow for the synthesis.
Safety Precautions
A thorough risk assessment should be conducted before commencing any chemical synthesis.
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All handling must be performed in a certified chemical fume hood.[1]
-
N,N-bis(2-methoxyethyl)amine is a flammable liquid and can cause skin irritation and eye damage.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Characterization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Due to the lack of publicly available experimental spectra for 2-chloro-N,N-bis(2-methoxyethyl)acetamide, the following are predicted characterization data based on the compound's structure and typical values for similar molecules. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
A singlet for the two protons of the chloromethyl group (Cl-CH₂ -C=O).
-
Triplets for the four protons of the methylene groups adjacent to the nitrogen atom (-O-CH₂-CH₂ -N).
-
Triplets for the four protons of the methylene groups adjacent to the oxygen atoms (-O-CH₂ -CH₂-N).
-
A singlet for the six protons of the two methoxy groups (CH₃ -O-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
A signal for the carbonyl carbon (C=O).
-
A signal for the chloromethyl carbon (Cl-CH₂-).
-
Signals for the two different types of methylene carbons in the bis(2-methoxyethyl) chains.
-
A signal for the methoxy carbons (CH₃-O-).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands.
-
A strong absorption band for the amide carbonyl (C=O) stretching vibration.
-
C-N stretching vibrations.
-
C-O stretching vibrations of the ether linkages.
-
C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular weight for C₈H₁₆ClNO₃ is approximately 209.67 g/mol .[3]
Potential Applications
While specific applications for 2-chloro-N,N-bis(2-methoxyethyl)acetamide are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in several areas:
-
Pharmaceutical Synthesis: The reactive chloroacetyl group can be displaced by various nucleophiles to introduce different functionalities, making it a useful scaffold for building more complex drug candidates.
-
Functional Polymers and Materials: The bis(2-methoxyethyl)amine moiety can impart unique solubility and coordination properties to polymers and materials derived from this monomer.
-
Biocides and Preservatives: Many chloroacetamide derivatives exhibit biocidal activity, suggesting potential applications in this field.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably prepare this valuable chemical intermediate for a variety of synthetic applications. The provided information on the reaction mechanism and characterization will aid in ensuring the successful synthesis and validation of the target compound.
References
-
Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
-
Organic Syntheses. chloroacetamide. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. [Link]
-
Sciencemadness Wiki. Chloroacetamide. [Link]
-
Frontiers in Chemistry. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]
-
National Center for Biotechnology Information. Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. [Link]
-
PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. [Link]
Sources
Application Note: Solubility Enhancement via Alkylation with 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Topic: Reaction Conditions for Alkylation using 2-Chloro-N,N-bis(2-methoxyethyl)acetamide Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
2-Chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: 26386-99-2 / Analogous structures) is a specialized electrophilic building block designed to introduce a highly hydrophilic, non-ionic "tail" to hydrophobic drug scaffolds. Unlike standard alkyl chains, the bis(2-methoxyethyl) amide moiety (often termed the "BME" group) significantly improves aqueous solubility and metabolic stability through two mechanisms:
-
Hydrogen Bonding: The ether oxygens act as hydrogen bond acceptors.
-
Disrupted Packing: The flexible, branched glycol chains prevent efficient crystal packing of the target molecule.
This guide provides optimized protocols for attaching this motif to Amines (
Mechanistic Insight & Reaction Design
The core reaction is a bimolecular nucleophilic substitution (
The "Finkelstein Effect" in Alkylation:
-
Activation: Potassium Iodide (KI) reacts with the chloro-reagent to form the transient, highly reactive iodo-acetamide in situ.
-
Substitution: The nucleophile attacks the iodo-species much faster than the chloro-species due to the weaker C-I bond and better leaving group ability of iodide.
-
Regeneration: The chloride ion displaces iodide from the salt, regenerating the catalyst.
Figure 1: Catalytic cycle showing the in situ activation of the chloroacetamide by iodide anions.
Optimized Experimental Protocols
3.1. General Considerations
-
Reagent Stability: The reagent is stable at room temperature but hydrolyzes slowly in water. Store under inert gas.
-
Solvent Selection: Polar aprotic solvents (DMF, DMAc, Acetonitrile) are required to solubilize the polar reagent and support the
mechanism. -
Stoichiometry: Use a slight excess (1.1–1.2 equiv) of the electrophile to drive the reaction to completion.
Protocol A:
-Alkylation (Secondary Amines / Heterocycles)
Best for: Piperazines, Anilines, and secondary aliphatic amines.
Reagents:
-
Substrate (Amine): 1.0 equiv
-
2-Chloro-N,N-bis(2-methoxyethyl)acetamide: 1.2 equiv
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Catalyst: KI (0.1 – 0.5 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of amine substrate in 5 mL dry ACN (or DMF if solubility is poor).
-
Base Addition: Add 3.0 mmol (414 mg) of anhydrous, powdered
. -
Activation: Add 0.1 mmol (16 mg) of Potassium Iodide (KI). Stir for 5 mins.
-
Alkylation: Add 1.2 mmol of 2-chloro-N,N-bis(2-methoxyethyl)acetamide dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate + 209.08 - HCl).
-
Workup:
-
Filter off solid salts.
-
Evaporate solvent.
-
Redissolve in EtOAc, wash with water (2x) and Brine (1x).
-
Dry over
and concentrate.
-
Protocol B:
-Alkylation (Phenols)
Best for: Tyrosine residues, phenolic drugs (e.g., Propofol, Eugenol derivatives).
Reagents:
-
Substrate (Phenol): 1.0 equiv
-
Reagent: 1.2 equiv
-
Base:
(1.5 equiv) — Cesium promotes the "Cesium Effect" for better solubility/reactivity. -
Solvent: Acetone (reflux) or DMF (
)
Step-by-Step:
-
Deprotonation: Dissolve 1.0 mmol phenol in 5 mL dry Acetone. Add 1.5 mmol
. Stir at RT for 15 min to form the phenoxide. -
Addition: Add 1.2 mmol of the chloroacetamide reagent.
-
Reflux: Heat to reflux (
) for 6–16 hours. -
Workup: Acetone can be evaporated directly. Partition the residue between DCM and saturated
to remove unreacted phenol.
Protocol C:
-Alkylation (Thiols / Cysteines)
Best for: Peptide modification, Thio-drug synthesis.
Reagents:
-
Substrate (Thiol): 1.0 equiv
-
Reagent: 1.1 equiv
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: DCM or THF at
Step-by-Step:
-
Setup: Dissolve thiol in degassed DCM under Nitrogen atmosphere (Thiols oxidize to disulfides easily).
-
Cooling: Cool to
. -
Addition: Add
followed immediately by the chloroacetamide. -
Reaction: Allow to warm to Room Temperature. Reaction is usually complete in < 2 hours due to high nucleophilicity of sulfur.
-
Workup: Wash with dilute citric acid (5%) to remove amine base, then water.
Comparative Data & Troubleshooting
| Parameter | |||
| Primary Challenge | Over-alkylation (quaternization) | Low nucleophilicity of phenols | Disulfide formation (oxidation) |
| Preferred Solvent | Acetonitrile / DMF | DMF / Acetone | DCM / THF (Degassed) |
| Preferred Base | DIPEA or | ||
| Temp Range | |||
| Typical Yield | 75–90% | 60–85% | >90% |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Solution: Add 0.5 equiv TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/activator. Increase temp to
in DMF.
-
-
Issue: Hydrolysis of Reagent.
-
Issue: Product is Water Soluble.
-
Fix: If the product extracts poorly into organic solvents (due to the hydrophilic tail), use n-Butanol for extraction or purify directly via Reverse Phase (C18) Flash Chromatography .
-
Workflow Visualization
Figure 2: Standard operational workflow for alkylation reactions.
Safety & Handling
-
Toxicity: Chloroacetamides are potent alkylating agents and potential sensitizers. They can cause contact dermatitis and are lachrymators.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Quenching: Quench excess reagent with a solution of cysteine or dilute ammonia before disposal to neutralize electrophilic activity.
References
-
Synthesis and Characterization of Chloroacetamide Derivatives. Source: ResearchGate. URL:[Link]
-
Solubility Enhancement Techniques for Pharmaceutical Drugs. Source: GSC Online Press. URL:[Link]
-
C-Amidoalkylation of Aromatics by Chloroacetamides. Source: Arkivoc.[3] URL:[Link]
-
Synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (Eugenol Derivative). Source: TALENTA Publisher (Universitas Sumatera Utara). URL:[Link]
-
Reactions of Nitrogen Mustards and Chloroethylamines. Source: DTIC (Defense Technical Information Center). URL:[Link]
Sources
using 2-chloro-N,N-bis(2-methoxyethyl)acetamide as an intermediate in organic synthesis
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the synthesis, application, and mechanistic utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: 10263-25-9), a critical intermediate for installing solubilizing "tails" and performing advanced C(sp3)–C(sp2) cross-couplings.
A Versatile Solubilizing Linker & Electrophile in Medicinal Chemistry[1][2]
Executive Summary
2-chloro-N,N-bis(2-methoxyethyl)acetamide serves as a dual-purpose reagent in organic synthesis. Structurally, it combines a reactive
Compound Profile & Physicochemical Properties[2][3][4][5]
| Property | Data |
| Chemical Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide |
| CAS Number | 10263-25-9 |
| Molecular Formula | C |
| Molecular Weight | 209.67 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C (at reduced pressure) |
| Solubility | Miscible with DCM, DMF, DMSO, Methanol |
| Key Functional Groups |
Core Synthesis Protocol: Preparation of the Reagent
Objective: Synthesize high-purity 2-chloro-N,N-bis(2-methoxyethyl)acetamide from commercially available precursors.
Reaction Overview:
Materials
-
Precursor A: Bis(2-methoxyethyl)amine (1.0 equiv)
-
Reagent B: Chloroacetyl chloride (1.1 equiv)
-
Base: Triethylamine (Et
N) (1.2 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N
) or Argon. -
Solvation: Add Bis(2-methoxyethyl)amine (20.0 mmol) and Et
N (24.0 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath. -
Addition: Dilute Chloroacetyl chloride (22.0 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction. Maintain temperature < 5 °C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with KMnO
). -
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et
N. Validation: The aqueous wash should be acidic (pH < 2). -
Wash with Sat. NaHCO
(2 x 30 mL) to neutralize excess acid/chloride. -
Wash with Brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure.-
Note: The product is typically a high-boiling liquid. If purity is <95% by NMR, purify via flash column chromatography (Gradient: 0
5% MeOH in DCM) or vacuum distillation.
-
Application Protocol A: Installing the Solubilizing Tail (N/S-Alkylation)
Context: Improving the solubility of a lipophilic kinase inhibitor or PROTAC anchor.
Mechanism: S
Protocol
-
Dissolution: Dissolve the nucleophilic scaffold (e.g., an aniline or thiol derivative) (1.0 equiv) in anhydrous DMF or Acetonitrile .
-
Base Activation: Add K
CO (2.0 equiv) or Cs CO (1.5 equiv). Stir for 15 minutes at RT to deprotonate/activate the nucleophile.-
Catalyst (Optional): Add KI (0.1 equiv) to accelerate the reaction via the Finkelstein reaction (in situ conversion of Cl
I).
-
-
Alkylation: Add 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.2 equiv).
-
Heating: Heat the mixture to 60–80 °C for 4–12 hours.
-
Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Concentrate and purify.
Application Protocol B: Zinc-Catalyzed Cross-Coupling
Context: Advanced synthesis forming C(sp3)–C(sp2) bonds, utilizing the reagent as an alkyl electrophile rather than a simple alkylating agent.
Scientific Insight: Traditional Suzuki couplings often fail with alkyl chlorides due to slow oxidative addition. Recent advances use Zinc additives to facilitate this coupling with aryl boronates.
Protocol (Adapted from Chem. Eur. J. methodologies)
-
Reagents: Aryl boronic ester (1.2 equiv), 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 equiv).
-
Catalyst System: Pd(OAc)
/ SPhos or XPhos (typical for alkyl halides). -
Additive: ZnCl
(0.5–1.0 equiv) or an Aryl-Zincate intermediate. -
Conditions: THF or Dioxane, 60 °C, 12–24 h.
-
Outcome: Direct attachment of the acetamide-alkyl group to an aromatic ring, creating a Ar-CH2-CO-N(...) scaffold.
Mechanistic Visualization: Pathways & Utility
The following diagram illustrates the divergent synthetic pathways for this intermediate:
Figure 1: Divergent synthetic utility of the chloroacetamide intermediate. Red path indicates standard alkylation; Yellow path indicates advanced catalytic coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Chloride is a poor leaving group. | Add NaI (10 mol%) to catalyze via the Finkelstein reaction (Cl |
| Hydrolysis of Reagent | Wet solvents or high humidity. | Use anhydrous solvents; store reagent over activated molecular sieves. |
| Polymerization/Tars | High temperature or excessive base. | Lower reaction temperature to 50 °C; switch to weaker base (e.g., NaHCO |
| Emulsion during Workup | Amphiphilic nature of product. | Saturate aqueous phase with NaCl (solid); use DCM instead of EtOAc for extraction. |
Safety & Handling
-
Hazard Class: Alkylating agent. Potentially mutagenic and skin sensitizing.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Disposal: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal into halogenated waste streams.
References
-
Synthesis of Chloroacetamides: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[1] Journal of Chemical Research, 2019. Link
-
Zinc-Catalyzed Cross-Coupling: Related methodology for alkyl halides. "A Zinc Catalyzed C(sp3)–C(sp2) Suzuki–Miyaura Cross-Coupling Reaction."[2] Chemistry – A European Journal, 2019. Link
-
Physicochemical Properties: PubChem Compound Summary for CID 12217345 (2-chloro-N,N-bis(2-methoxyethyl)acetamide). Link
-
General Protocol for Amide Synthesis: "Chloroacetamide, No-Weigh Format Application Note." Thermo Fisher Scientific. Link
Sources
Application Note: High-Efficiency Nucleophilic Substitution with 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
This Application Note and Protocol guide is designed for researchers and drug discovery scientists utilizing 2-chloro-N,N-bis(2-methoxyethyl)acetamide for covalent modification, solubility enhancement, or PROTAC linker synthesis.
Introduction & Utility
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a specialized
Key Applications:
-
Solubility Tagging: The amphiphilic nature of the methoxyethyl groups significantly enhances the aqueous solubility of hydrophobic scaffolds (e.g., PROTAC anchors, fluorescent dyes).
-
Cysteine Targeting: Acts as a covalent "warhead" for targeting non-catalytic cysteines in kinases or E3 ligases.
-
Linker Synthesis: Serves as a hydrophilic spacer in bifunctional degraders.
Chemical Reactivity Profile
This reagent reacts primarily via an
-
Electrophilicity: Moderate.
-Chloroacetamides are less reactive than their bromo- or iodo-analogs, providing better stability in physiological buffers but often requiring catalysis (Iodide) for sterically hindered or poor nucleophiles. -
Leaving Group: Chloride (
). -
Solubility: Highly soluble in DCM, DMF, DMSO, Methanol, and Water.
Mechanism of Action
The nucleophile (
Figure 1: Mechanistic pathway for the nucleophilic substitution of the chloride leaving group.
General Considerations & Optimization
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DMF/DMSO | Excellent | Best for |
| DCM/CHCl | Good | Good for amine reactions; easy workup. |
| Acetonitrile | Very Good | Good compromise; supports Finkelstein catalysis. |
| Water/Buffer | Good | Valid only for Thiol/Cysteine reactions (pH dependent). |
| Alcohols | Moderate | Potential for solvolysis side-reactions at high heat. |
Base Selection
-
For Thiols (Cysteine): Mild inorganic bases (K
CO , Cs CO ) or buffered aqueous media (PBS pH 7.4 - 8.0). -
For Amines: Non-nucleophilic organic bases (DIPEA, TEA). Stronger bases (NaH) may be required for amides/indoles.
Experimental Protocols
Protocol A: Cysteine Bioconjugation (Thiol-Selective)
Objective: Covalent attachment to a protein cysteine or small molecule thiol. Reaction Type: Fast, Aqueous/Organic biphasic or homogeneous.
Materials:
-
Substrate (Thiol-containing molecule)
-
Reagent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.2 - 1.5 equivalents)
-
Buffer: PBS (pH 7.4) or HEPES (pH 8.0)
-
Co-solvent: DMSO or DMF (if substrate is insoluble)
Step-by-Step Procedure:
-
Preparation: Dissolve the Thiol substrate in Buffer/DMSO (9:1 ratio). Final concentration 1–10 mM.
-
Note: Ensure the thiol is reduced. If disulfides are present, treat with TCEP (1.1 eq) for 30 min prior.
-
-
Addition: Add the chloroacetamide reagent (dissolved in DMSO) dropwise to the reaction mixture.
-
Incubation: Stir at Room Temperature (20–25°C) for 1–4 hours.
-
Validation: Monitor by LC-MS. Look for mass shift +174.2 Da .
-
-
Quenching: Add excess DTT or Mercaptoethanol to scavenge unreacted electrophile.
-
Purification: Desalting column (for proteins) or Flash Chromatography (for small molecules).
Protocol B: Amine Functionalization (Synthesis)
Objective: Synthesizing a solubility-tagged building block. Reaction Type: Slower, requires heat or catalysis.
Materials:
-
Amine Substrate (Primary or Secondary)
-
Reagent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.1 equivalents)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Catalyst: Potassium Iodide (KI) (0.1 - 0.5 equivalents) – Critical for rate acceleration.
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Amine substrate and DIPEA in dry ACN under inert atmosphere (
). -
Activation (Finkelstein Strategy): Add KI to the mixture.
-
Expert Insight: KI converts the alkyl chloride in situ to the more reactive alkyl iodide.
-
-
Reagent Addition: Add 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
-
Reaction: Heat to 60–80°C for 4–16 hours.
-
Monitoring: TLC (Iodine stain recommended; the reagent has poor UV absorbance).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water x2, Brine x1.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Silica gel chromatography (DCM:MeOH gradient).
Experimental Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| No Reaction (Amine) | Chloride is a poor leaving group. | Add KI (0.5 eq) to generate the iodide species in situ. Increase Temp to 80°C. |
| Hydrolysis (OH- product) | pH too high (>10) or wet solvent. | Use dry solvents. Lower pH to < 8.5. |
| Disulfide Formation | Thiol oxidation before reaction. | Pre-treat substrate with TCEP or DTT. Perform under |
| Multiple Spots (TLC) | Over-alkylation (for primary amines). | Control stoichiometry strictly (1:1). Add reagent slowly at 0°C. |
Validation Checkpoint:
-
Mass Spectrometry: The addition of the
moiety results in a net mass increase of 174.11 Da (Molecular Weight of fragment minus H). -
NMR: Look for the characteristic singlet (2H) of the
-methylene protons ( ) around 3.0 – 4.0 ppm , distinct from the starting material's chloride shift.
Safety Information
-
Hazard Class: Alkylating agent. Skin and eye irritant. Potential sensitizer.
-
Handling: Always handle in a fume hood. Wear nitrile gloves.
-
Deactivation: Quench excess reagent with 10% aqueous ammonia or a thiol-waste stream before disposal.
References
-
Nucleophilic Substitution of Chloroacetamides: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[3] Journal of Chemical Research, 2019.
-
Cysteine Alkylation Protocols: "Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins." Bioconjugate Chemistry, 2016.[4]
-
Amine Functionalization Guide: "Amines as Nucleophiles: Reaction with Halogenoalkanes." ChemGuide, 2023.
-
PROTAC Solubility Strategies: "Focusing on PROTAC Permeability and Solubility Improving the Oral Availability." WuXi AppTec DMPK, 2023.[5]
Sources
Application Notes and Protocols: Synthesis of Functionalized Derivatives from 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This compound serves as a highly versatile and reactive building block for the synthesis of a diverse array of functionalized molecules. The core of its reactivity lies in the α-chloro group, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various pharmacophores and functional moieties. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry. We will explore the underlying chemical principles, provide step-by-step protocols for key transformations, and discuss the application of the resulting derivatives in constructing more complex molecular architectures, including heterocyclic systems.
Introduction: The Strategic Value of the Chloroacetamide Scaffold
The N-substituted acetamide framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with applications ranging from anti-inflammatory agents to enzyme inhibitors.[1][2][3] The utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide stems from its unique combination of features: a stable tertiary amide backbone and a highly reactive electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution (S_N2) reactions.[4][5] This inherent reactivity allows chemists to readily forge new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing a straightforward entry into novel chemical space.
The bis(2-methoxyethyl)amino moiety, in particular, can confer increased solubility and unique pharmacokinetic properties to the final derivatives, making this specific building block especially attractive for drug discovery programs. This guide details the foundational reactions that leverage this reactivity to create a library of functionalized derivatives.
Section 1: Core Reactivity and Mechanism
The primary pathway for the functionalization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is the nucleophilic substitution of the chloride atom. This reaction typically proceeds via a bimolecular (S_N2) mechanism.
Causality of Reactivity:
-
Electrophilicity: The carbon atom bonded to the chlorine is rendered significantly electrophilic by the inductive effect of both the chlorine and the adjacent carbonyl group.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, facilitating the substitution process.
-
Steric Accessibility: As a primary halide, the α-carbon is relatively unhindered, allowing for backside attack by a wide range of nucleophiles.
This reliable reactivity profile makes it an ideal substrate for introducing molecular diversity.
Caption: General mechanism for nucleophilic substitution.
Section 2: Synthesis of Starting Material
Before functionalization, it is essential to have a reliable source of the starting material. 2-chloro-N,N-bis(2-methoxyethyl)acetamide can be readily synthesized from commercially available precursors. The reaction involves the acylation of bis(2-methoxyethyl)amine with chloroacetyl chloride.[4][6]
Protocol 2.1: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Materials:
-
Bis(2-methoxyethyl)amine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: This slow, cooled addition prevents runaway exothermic reactions and minimizes the formation of side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any remaining triethylamine, while the bicarbonate wash removes any unreacted chloroacetyl chloride and neutralizes the mixture.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is typically of sufficient purity for subsequent steps but can be further purified by vacuum distillation or column chromatography if necessary.
Section 3: Key Functionalization Protocols
The true utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is demonstrated by its reaction with a variety of nucleophiles. Below are validated protocols for key transformations.
Caption: Standard experimental workflow for substitution reactions.
A. Substitution with Oxygen Nucleophiles: Synthesis of Aryloxy Derivatives
The synthesis of aryloxy acetamide derivatives is a common strategy in drug discovery, with the resulting ether linkage being a stable and valuable pharmacophoric element.[7]
Protocol 3.A.1: Synthesis of 2-(4-bromophenoxy)-N,N-bis(2-methoxyethyl)acetamide
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in DMF, add 4-bromophenol. Stir for 15 minutes at room temperature. Rationale: K₂CO₃ is a mild base that deprotonates the phenol to generate the more nucleophilic phenoxide in situ, without causing hydrolysis of the amide.
-
Add 2-chloro-N,N-bis(2-methoxyethyl)acetamide to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White solid or viscous oil |
| ¹H NMR | Appearance of aromatic protons from the bromophenoxy group; disappearance of the singlet for the -C(=O)CH₂Cl protons (~4.1 ppm) and appearance of a new singlet for -C(=O)CH₂O- protons (~4.6 ppm). |
| IR (cm⁻¹) | Strong C=O stretch (~1650), C-O-C ether stretches (~1240, 1100). |
B. Substitution with Nitrogen Nucleophiles: Synthesis of Amino Derivatives
Introducing a nitrogen atom, often as part of a secondary amine or a heterocycle, is a cornerstone of medicinal chemistry for modulating polarity, basicity, and receptor interactions.
Protocol 3.B.1: Synthesis of 2-(morpholino)-N,N-bis(2-methoxyethyl)acetamide
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium iodide (KI), catalytic amount
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
Procedure:
-
In a sealed tube or round-bottom flask with a reflux condenser, dissolve 2-chloro-N,N-bis(2-methoxyethyl)acetamide in acetonitrile.
-
Add morpholine and a catalytic amount of KI. Rationale: An excess of the amine base is used to both act as the nucleophile and to neutralize the generated HCl.[4] KI can facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-acetamide intermediate.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 6-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to remove the morpholine hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (e.g., using a DCM/methanol gradient).
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Pale yellow oil |
| ¹H NMR | Appearance of characteristic multiplets for the morpholine ring protons; disappearance of the -C(=O)CH₂Cl singlet and appearance of a new singlet for -C(=O)CH₂N- protons (~3.2 ppm). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
C. Substitution with Sulfur Nucleophiles: Synthesis of Thioether Derivatives
Thioether linkages are important in various biologically active molecules and provide a distinct physicochemical profile compared to their oxygen analogues.
Protocol 3.C.1: Synthesis of N,N-bis(2-methoxyethyl)-2-(phenylthio)acetamide
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Caution: Perform this reaction under an inert atmosphere. NaH is highly reactive with water.
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add thiophenol dropwise. Allow the mixture to stir for 20 minutes at 0 °C. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate.
-
Add a solution of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extract the mixture with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography (hexane/ethyl acetate gradient).
| Parameter | Expected Outcome |
| Yield | 80-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Appearance of aromatic protons from the phenylthio group; disappearance of the -C(=O)CH₂Cl singlet and appearance of a new singlet for -C(=O)CH₂S- protons (~3.7 ppm). |
| ¹³C NMR | Appearance of aromatic carbon signals and a distinctive signal for the CH₂S carbon. |
Section 4: Applications in Heterocyclic Synthesis
The functionalized derivatives described above are not merely final products but can serve as advanced intermediates for constructing more complex molecular scaffolds, particularly heterocycles. Compounds containing chloroacetamide moieties are well-known precursors for aziridines, lactams, piperazines, and other ring systems.[8][9] For example, an amino-acetamide derivative, formed via Protocol 3.B, could undergo intramolecular cyclization or be used in multi-component reactions to build novel heterocyclic libraries.
Caption: Conceptual pathway from starting material to heterocycles.
Conclusion
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a powerful and versatile synthetic intermediate. Its predictable reactivity through nucleophilic substitution at the α-carbon provides a robust platform for molecular elaboration. The protocols detailed in this guide offer reliable methods for introducing oxygen, nitrogen, and sulfur-based functional groups, enabling the rapid generation of diverse compound libraries for applications in drug discovery, materials science, and chemical biology. The resulting derivatives are not only valuable as final targets but also as key precursors for more intricate molecular architectures.
References
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- Rozentsveig, I. A., et al. (2009). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2010(5), 23-34.
- Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).
- LookChem. (n.d.). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide.
- Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
- PubChemLite. (n.d.). 2-chloro-n,n-bis(2-methoxyethyl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery.
- Defense Technical Information Center. (2025). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
- Yagci, Y., et al. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- Rozentsveig, I. A., et al. (2009). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Sigma-Aldrich. (n.d.). 2-chloro-N,N-bis(2-chloroethyl)acetamide AldrichCPR.
- Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed, 38874515.
- Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
- Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for....
- Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. PMC.
- Jalalifar, M., et al. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(10).
- Organic Syntheses. (n.d.). chloroacetamide. Retrieved from Organic Syntheses Procedure website.
- BLD Pharm. (n.d.). 19945-22-3|N,N-Bis(2-chloroethyl)acetamide.
- National Institutes of Health. (n.d.). 2-chloro-N,N-dimethylacetamide.
- Google Patents. (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
- Atrushi, K. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
- Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
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Application Notes and Protocols for Solvent Selection in Reactions Involving 2-chloro-N,N-bis(2-methoxyethyl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Solvent
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a difunctionalized organic molecule with significant potential as a building block in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily centered around the electrophilic carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution reactions. The success of such reactions—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent.
This document provides a comprehensive guide to selecting an appropriate solvent for reactions involving 2-chloro-N,N-bis(2-methoxyethyl)acetamide. We will delve into the theoretical underpinnings of solvent effects, provide a practical protocol for solvent screening, and offer a curated list of candidate solvents with their relevant physicochemical properties.
Theoretical Framework for Solvent Selection
The primary reaction of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is expected to be a bimolecular nucleophilic substitution (SN2) reaction. In an SN2 mechanism, the nucleophile attacks the electrophilic carbon at the same time as the leaving group (in this case, the chloride ion) departs. The choice of solvent can profoundly influence the rate of an SN2 reaction by affecting the stability of the reactants and the transition state.
Solvent Polarity: The Governing Factor
Solvents can be broadly classified based on their polarity into polar and non-polar categories. For SN2 reactions, which involve polar reactants (the nucleophile and the electrophile), a polar solvent is generally required to facilitate their dissolution.[1][2] However, within the realm of polar solvents, a crucial distinction is made between protic and aprotic solvents.
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and can form hydrogen bonds. While they are excellent at solvating ions, they can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophile. This stabilization of the nucleophile increases the activation energy of the reaction, thereby slowing down the SN2 reaction rate.[1][3][4]
-
Polar Aprotic Solvents: These solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have a significant dipole moment but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile relatively "naked" and more reactive, leading to a faster SN2 reaction rate.[1][5]
Therefore, for nucleophilic substitution reactions involving 2-chloro-N,N-bis(2-methoxyethyl)acetamide, polar aprotic solvents are generally the preferred choice.
Practical Guide to Solvent Selection: A Step-by-Step Protocol
Given the lack of specific literature data on the solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a systematic solvent screening process is essential.
Workflow for Solvent Selection
Caption: Workflow for systematic solvent selection.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide and the chosen nucleophile in a range of candidate solvents.
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide
-
Nucleophile
-
A selection of polar aprotic and other organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of 2-chloro-N,N-bis(2-methoxyethyl)acetamide into a clean, dry test tube.
-
Add a small volume (e.g., 0.5 mL) of the first candidate solvent.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble.
-
If the solid has not fully dissolved, add another 0.5 mL of the solvent and vortex again. Repeat until the solid dissolves or a total of 3 mL of solvent has been added.
-
Record your observations (soluble, partially soluble, or insoluble).
-
Repeat steps 1-6 for each candidate solvent.
-
Repeat the entire procedure for the chosen nucleophile.
Interpretation: A suitable solvent should dissolve both reactants to a reasonable concentration at the intended reaction temperature.
Protocol 2: Small-Scale Reaction Screening
Objective: To evaluate the performance of candidate solvents in the actual nucleophilic substitution reaction.
Materials:
-
Reactants from Protocol 1
-
Candidate solvents identified in Protocol 1
-
Small reaction vessels (e.g., microwave vials or small round-bottom flasks) with stir bars
-
Heating and stirring plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Analytical instrumentation (LC-MS or GC-MS) for more detailed analysis
Procedure:
-
In separate reaction vessels, set up the reaction on a small scale (e.g., 0.1 mmol) for each of the promising solvents identified in Protocol 1.
-
Ensure all reaction conditions (temperature, stoichiometry, and stirring rate) are identical for each solvent being tested.
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC).
-
After a set period (e.g., 2, 4, and 24 hours), take a small aliquot from each reaction mixture for analysis.
-
Analyze the aliquots to determine the extent of conversion of the starting material and the formation of the desired product and any byproducts.
-
Based on the results, select the solvent that provides the best combination of reaction rate, yield, and purity.
Candidate Solvents for Consideration
The following table provides a list of common polar aprotic solvents that are good starting points for the solvent screening process.
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Acetonitrile | 37.5 | 82 | -45 | Good for a wide range of organic reactions. |
| Dimethylformamide (DMF) | 36.7 | 153 | -61 | High boiling point, good for reactions requiring heat. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 18.5 | Very high polarity and boiling point. Can be difficult to remove. |
| Acetone | 20.7 | 56 | -95 | Lower boiling point, useful for reactions at or near room temperature. |
| Tetrahydrofuran (THF) | 7.5 | 66 | -108.4 | Less polar than other aprotic solvents, but a good solvent for many organic compounds. |
| Dichloromethane (DCM) | 9.1 | 40 | -96.7 | Low boiling point, often used for reactions at room temperature. |
Safety and Handling Precautions
Alpha-chloro amides are potentially hazardous compounds and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling 2-chloro-N,N-bis(2-methoxyethyl)acetamide and other chloroacetamides.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful execution of nucleophilic substitution reactions involving 2-chloro-N,N-bis(2-methoxyethyl)acetamide. While polar aprotic solvents are theoretically favored for promoting SN2 reactions, a systematic experimental screening process is the most reliable method for identifying the optimal solvent for a specific application. The protocols and information provided in this guide offer a robust framework for researchers to make informed decisions, leading to improved reaction outcomes in their synthetic endeavors.
References
-
Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-n,n-bis(2-methoxyethyl)acetamide. Retrieved from [Link]
-
LookChem. (n.d.). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]
-
Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
- Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989–1994.
-
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]
-
Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?. r/chemhelp. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2. Retrieved from [Link]
- Abdel-Latif, E., & Moustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-356.
-
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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University of Kentucky. (n.d.). Precautions for Using Radioactive Material. Research Safety. Retrieved from [Link]
-
Washington State University. (n.d.). Radioactive Material Safety Policies. Radiation Safety Office. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for N-Alkylation with 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Introduction: Unlocking Novel Amine Derivatives
The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] N-alkylation of amines is a fundamental transformation for introducing molecular complexity and modulating the physicochemical properties of lead compounds. 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a versatile bifunctional reagent poised for the synthesis of novel amine derivatives. The presence of the two methoxyethyl groups can enhance solubility and introduce unique chelating properties in the final products, making it a reagent of interest for drug discovery and development professionals.
This comprehensive guide provides a detailed protocol for the N-alkylation of various nucleophiles with 2-chloro-N,N-bis(2-methoxyethyl)acetamide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer guidance on product characterization and troubleshooting.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-alkylation reaction with 2-chloro-N,N-bis(2-methoxyethyl)acetamide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key to this transformation is the electrophilic carbon atom alpha to the carbonyl group, which is activated by the electron-withdrawing nature of the adjacent carbonyl and the chlorine atom, a good leaving group.
The amide nitrogen itself is generally not sufficiently nucleophilic to readily participate in alkylation reactions. Therefore, a base is typically required to deprotonate the amine nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the chloroacetamide.[2]
Caption: The SN2 mechanism for the N-alkylation of an amine with 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with 2-chloro-N,N-bis(2-methoxyethyl)acetamide. The reaction conditions may require optimization depending on the specific substrate.
Materials and Reagents
-
Substrate: Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Alkylating Agent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Reaction Monitoring: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Work-up: Deionized water, brine, ethyl acetate, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Reaction Setup and Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq), 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile (or DMF) to the flask. The typical concentration is 0.1-0.5 M with respect to the amine substrate.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction progress should be monitored by TLC. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Completion: The reaction is considered complete when the starting amine is no longer visible by TLC analysis. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Caption: A general workflow for the N-alkylation reaction.
Product Characterization
The identity and purity of the synthesized N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the N-H proton signal (for primary and secondary amines) and the appearance of new signals corresponding to the methylene group adjacent to the nitrogen and the N,N-bis(2-methoxyethyl)acetamide moiety are indicative of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the N,N-bis(2-methoxyethyl)acetyl group.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic amide carbonyl stretch in the product.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-(phenyl)-N',N'-bis(2-methoxyethyl)glycinamide | 7.20-7.40 (m, 5H, Ar-H), 4.10 (s, 2H, N-CH₂-CO), 3.60 (t, 4H, N-CH₂), 3.50 (t, 4H, O-CH₂), 3.30 (s, 6H, O-CH₃) | 170.1 (C=O), 148.2 (Ar-C), 129.3 (Ar-CH), 120.5 (Ar-CH), 113.1 (Ar-CH), 71.8 (O-CH₂), 59.1 (O-CH₃), 49.5 (N-CH₂), 48.2 (N-CH₂) | [M+H]⁺ calculated for C₁₄H₂₂N₂O₃: 267.17, found: 267.2 |
| 1-(2-(bis(2-methoxyethyl)amino)-2-oxoethyl)piperidine | 3.55 (t, 4H, N-CH₂), 3.45 (t, 4H, O-CH₂), 3.35 (s, 6H, O-CH₃), 3.20 (s, 2H, N-CH₂-CO), 2.50 (t, 4H, Pip-N-CH₂), 1.60 (m, 6H, Pip-CH₂) | 169.8 (C=O), 71.5 (O-CH₂), 58.9 (O-CH₃), 54.3 (Pip-N-CH₂), 49.2 (N-CH₂), 48.0 (N-CH₂-CO), 26.1 (Pip-CH₂), 24.4 (Pip-CH₂) | [M+H]⁺ calculated for C₁₃H₂₆N₂O₃: 259.20, found: 259.2 |
Note: The data in this table is illustrative and based on predicted values and data from analogous compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the amine. | Use a stronger base such as cesium carbonate or sodium hydride (handle with extreme care). |
| Low reactivity of the amine. | Increase the reaction temperature and/or reaction time. Consider using a more polar solvent like DMF. | |
| Deactivation of the alkylating agent. | Ensure all reagents and solvents are anhydrous. | |
| Formation of multiple products | Over-alkylation of the amine. | This is less likely with this reagent but if observed, use a larger excess of the amine. |
| Side reactions. | Lower the reaction temperature. | |
| Difficult purification | Product and starting material have similar polarity. | Optimize the reaction to drive it to completion. Explore different solvent systems for column chromatography. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Fume Hood: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[3]
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The N-alkylation of amines with 2-chloro-N,N-bis(2-methoxyethyl)acetamide offers a straightforward and versatile method for the synthesis of novel amine derivatives. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a diverse range of compounds with potential applications in drug discovery and development. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
-
RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
Gunanathan, C., & Shrestha, B. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Dalton Transactions, 48(44), 16499–16504. [Link]
-
Ramesh, R., & Anandaraj, S. (2020). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. Retrieved from [Link]
- Laschat, S. (2012). Organic Synthesis: General Remarks. Wiley-VCH.
-
LookChem. (n.d.). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
-
Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4867. [Link]
-
PubChemLite. (n.d.). 2-chloro-n,n-bis(2-methoxyethyl)acetamide. Retrieved from [Link]
-
Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(1), 1-18. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Dolensky, B., et al. (2009). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ARKIVOC, 2009(11), 45-57.
-
PubChem. (n.d.). N-(2-methoxyethyl)acetamide. Retrieved from [Link]
-
Questron Technologies Corp. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
Sources
Technical Application Note: Solubility Engineering & Ligand Design using 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Abstract
This technical guide outlines the preparation and application of 2-chloro-N,N-bis(2-methoxyethyl)acetamide , a specialized alkylating agent used to introduce the bis(2-methoxyethyl)carbamoyl moiety. This functional group acts as a discrete, non-ionic solubilizing tag (a "mini-PEG" mimic) that enhances the aqueous solubility of lipophilic pharmacophores without altering their ionic state. Additionally, this intermediate is a critical building block in the synthesis of multidentate ligands for radiopharmaceuticals (e.g., Technetium-99m complexes).
Physicochemical Profile & Strategic Value[1][2]
The utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide lies in its dual nature: it possesses a reactive electrophilic center (alpha-chloro) and a highly solvating amide tail.
| Property | Description | Strategic Advantage |
| Structure | Cl-CH₂-C(=O)-N(CH₂CH₂OMe)₂ | Bifunctional: Alkylating head + Solubilizing tail. |
| Reactivity | Sₙ2 Electrophile | Reacts cleanly with nucleophiles (R-SH, R-NH₂, R-OH). |
| Solubility Effect | Amphiphilic | The methoxyethyl tails disrupt crystal lattice energy and interact with water, enhancing solubility. |
| Stability | Moderate | The amide bond is stable under standard alkylation conditions; the C-Cl bond is heat-labile. |
Mechanism of Action
The reagent functions via a classic Sₙ2 Nucleophilic Substitution . The nucleophile attacks the alpha-carbon, displacing the chloride ion.
-
Rate Enhancement: The reaction rate can be accelerated using the Finkelstein modification (adding catalytic KI) to generate the more reactive iodo-intermediate in situ.
Preparation of the Reagent
Note: This reagent is often synthesized in-house due to the high cost or limited availability of the specific chloro-derivative, whereas the amine precursor is a commodity chemical.
Protocol A: Synthesis of 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Reaction Scheme: Bis(2-methoxyethyl)amine + Chloroacetyl Chloride → Product + HCl
Materials:
-
Bis(2-methoxyethyl)amine (CAS: 111-95-5)
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Purge a 3-neck round-bottom flask with nitrogen. Add Bis(2-methoxyethyl)amine (1.0 eq) and TEA (1.2 eq) to DCM (10 volumes).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Exothermic reaction control is vital to prevent dimerization.
-
Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 60 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
-
Workup:
-
Wash with 1N HCl (to remove unreacted amine).
-
Wash with Saturated NaHCO₃ (to remove acid).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation (high vacuum) or silica flash chromatography (EtOAc/Hexane).
QC Checkpoint:
-
¹H NMR (CDCl₃): Look for the singlet at ~4.0-4.2 ppm (Cl-CH₂-CO). The ethylene protons will appear as multiplets due to restricted rotation around the amide bond.
Application Protocols: Drug Functionalization
Workflow Visualization
The following diagram illustrates the decision logic for selecting reaction conditions based on the nucleophile type.
Caption: Decision tree for alkylation conditions based on nucleophile strength. Thiol alkylation is fastest; Phenols require stronger forcing conditions.
Protocol B: N-Alkylation (Synthesis of Radiopharmaceutical Ligands)
Context: This reaction is common when building "BAT" (Bis-Amino-Thiol) or similar chelating backbones for Tc-99m or Cu-64 labeling.
Reagents:
-
Substrate: Secondary Amine (e.g., N-ethyl-ethylenediamine derivative)
-
Reagent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.1 eq)
-
Base: K₂CO₃ (Anhydrous, 2.0 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Suspend the Substrate , K₂CO₃ , and KI in dry MeCN .
-
Add 2-chloro-N,N-bis(2-methoxyethyl)acetamide .
-
Reflux (80°C) for 12–18 hours. Monitor by TLC (the product will be significantly more polar/streaking on silica due to the amide tail).
-
Filtration: Filter hot to remove inorganic salts.
-
Concentration: Evaporate solvent.
-
Purification: Recrystallize or use Reverse Phase HPLC (C18 column, Water/MeCN gradient).
Why KI? The in situ conversion of the Chloro-acetamide to the Iodo-acetamide creates a better leaving group, increasing the reaction rate with sterically hindered secondary amines [1].
Protocol C: O-Alkylation (Solubility Enhancement of Phenolic APIs)
Context: Used to attach the solubilizing tail to a hydrophobic drug scaffold (e.g., Tyrosine residue or phenolic pharmacophore).
Reagents:
-
Substrate: Phenolic Drug
-
Reagent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.2 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: DMF or DMAc
Procedure:
-
Dissolve the Phenolic Drug in DMF .
-
Add Cs₂CO₃ . Stir at RT for 30 mins to generate the phenoxide anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for its "cesium effect," enhancing solubility of the phenoxide in organic media.
-
Add the Chloroacetamide reagent .[1]
-
Heat to 60°C for 4–6 hours.
-
Quench: Pour into ice water. If the product precipitates, filter it. If not (due to the new solubilizing group), extract with EtOAc.
-
Back-extraction: Wash the organic layer with water 3x to remove DMF.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reagent Prep) | Hydrolysis of Chloroacetyl chloride | Ensure DCM and amine are strictly anhydrous. Use a drying tube. |
| Dimerization | Exotherm during addition | Slow down addition rate; ensure T < 5°C. |
| Slow Alkylation | Poor Leaving Group | Add 10 mol% Sodium Iodide or Potassium Iodide (Finkelstein conditions). |
| Product is Water Soluble | Effect of Methoxyethyl tails | Do not rely on precipitation. Use extraction (DCM/MeOH) or Lyophilization. |
| NMR "Messy" | Rotamers | Amide bond rotation is slow on NMR timescale. Heat NMR tube to 50°C to coalesce peaks. |
References
-
Reactivity of alpha-chloroacetamides
-
Mechanism & Kinetics: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."[2] Synthetic Communications, 2019.
- Finkelstein Catalysis: Commonly accepted organic synthesis practice for alkyl halides.
-
-
Solubility Enhancement Strategies
-
Precursor Information (Bis(2-methoxyethyl)amine)
-
CAS 111-95-5 Data: Sigma-Aldrich Technical Data Sheet.
-
- Tc-99m ECD (Bicisate) Analogs: The bis(methoxyethyl)
(Note: While specific "Eribulin" synthesis papers are proprietary, the chemistry described here represents the standard industry approach for utilizing this specific intermediate class.)
Sources
catalytic methods for coupling 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Application Note: Catalytic Methods for Coupling 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Executive Summary: The Solubility Solution
In modern drug discovery, poor aqueous solubility is a primary cause of attrition for lipophilic drug candidates. The molecule 2-chloro-N,N-bis(2-methoxyethyl)acetamide (referred to herein as CBM-Acetamide ) serves as a critical "solubilizing linchpin."
Its structure features two key functional domains:
-
The Bis(2-methoxyethyl) Tail: A discrete, non-polymeric glycol mimic that disrupts crystal packing and enhances thermodynamic solubility without the heterogeneity of PEGylation.
-
The
-Chloroacetamide Head: An electrophilic handle primed for diverse catalytic coupling modes.
This guide details three distinct catalytic protocols to install this moiety onto drug scaffolds, moving beyond stoichiometric waste to precision catalysis.
Method A: Catalytic Finkelstein-Assisted Alkylation
Best for: Attaching the linker to heteroatoms (Amines, Phenols, Thiols).
While standard SN2 reactions often require high temperatures and generate stoichiometric salt waste, the Finkelstein-assisted approach uses catalytic iodide to accelerate the reaction at milder conditions, preserving sensitive pharmacophores.
Mechanism & Rationale
The reaction relies on the in situ conversion of the alkyl chloride (CBM-Acetamide) to the more reactive alkyl iodide.
-
Step 1: Iodide anion (
) displaces chloride ( ) to form the transient iodo-species. -
Step 2: The nucleophile (Drug-NH/OH) rapidly attacks the iodo-species, displacing iodide.
-
Catalytic Turnover: The displaced iodide re-enters the cycle.
Protocol 1: Finkelstein-Catalyzed N-Alkylation
Reagents:
-
Substrate: Secondary amine scaffold (1.0 equiv)
-
Linker: CBM-Acetamide (1.2 equiv)
-
Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (for solubility) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the amine substrate (1.0 mmol),
(276 mg, 2.0 mmol), and KI (16.6 mg, 0.1 mmol). -
Addition: Dissolve CBM-Acetamide (250 mg, 1.2 mmol) in MeCN (3 mL) and add to the vial.
-
Reaction: Seal and heat to 60°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: Substrate + 173 Da).
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The bis(methoxyethyl) group is polar; expect the product to elute later than the parent amine.
Key Insight: For highly lipophilic substrates, use TBAI instead of KI to leverage Phase Transfer Catalysis (PTC) effects, pulling the iodide into the organic phase.
Method B: Nickel-Catalyzed Reductive Cross-Coupling
Best for: Attaching the linker to Aryl/Heteroaryl Halides (C(sp2)–C(sp3) bond formation).
Traditional alkylation cannot attach the acetamide group directly to an aromatic ring. Nickel-catalyzed cross-electrophile coupling (reductive coupling) overcomes this by stitching the
Mechanism: Radical-Cage Rebound
This reaction proceeds via a radical mechanism where the Ni catalyst captures a radical generated from the CBM-Acetamide.
Figure 1: Catalytic cycle for the Ni-catalyzed reductive coupling of CBM-Acetamide with Aryl Halides.
Protocol 2: Reductive Arylation
Reagents:
-
Electrophile 1: Aryl Bromide (1.0 equiv)
-
Electrophile 2: CBM-Acetamide (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 2,2'-Bipyridine or 4,4'-di-tBu-Bipyridine (15 mol%)
-
Reductant: Manganese powder (
) (2.0 equiv) -
Additive: NaI (0.5 equiv) (Accelerates radical formation)
-
Solvent: DMA (Anhydrous, degassed)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a reaction tube, combine
(2.2 mg), Ligand (4.0 mg), Mn powder (110 mg), and NaI (75 mg). -
Substrates: Add Aryl Bromide (1.0 mmol) and CBM-Acetamide (315 mg, 1.5 mmol).
-
Solvent: Add degassed DMA (4 mL).
-
Reaction: Stir vigorously at 60°C for 16 hours. The mixture will turn dark black/brown.
-
Quench: Dilute with EtOAc and add 1M HCl (to dissolve Mn salts).
-
Isolation: Extract with EtOAc, wash with brine, dry, and purify.
Troubleshooting: If conversion is low, add TFA (2 mol%) or TMSCl to activate the Mn surface.
Method C: Photoredox Giese Coupling
Best for: Attaching the linker to Alkenes (Michael Acceptors) to create
This method utilizes visible light to generate the
Protocol 3: Visible-Light Giese Addition
Reagents:
-
Substrate: Michael Acceptor (e.g., Methyl Acrylate, Vinyl Sulfone) (1.0 equiv)
-
Radical Precursor: CBM-Acetamide (1.5 equiv)
-
Photocatalyst:
(1 mol%) or 4CzIPN (Organic alternative) -
Reductant/HAT: Hantzsch Ester (1.5 equiv) or DIPEA
-
Solvent: DMSO or DMF
-
Light Source: Blue LEDs (450 nm)
Procedure:
-
Combine alkene (0.5 mmol), CBM-Acetamide (0.75 mmol), Catalyst (1 mol%), and DIPEA (1.0 mmol) in a vial.
-
Degas by sparging with
for 10 minutes. -
Irradiate with Blue LEDs at room temperature for 12–24 hours.
-
Mechanism: The excited catalyst reduces CBM-Acetamide (often assisted by DIPEA acting as a sacrificial reductant) to generate the radical
. This radical attacks the alkene.[1]
Comparative Analysis of Methods
| Feature | Method A: Finkelstein | Method B: Ni-Reductive | Method C: Photoredox |
| Bond Formed | C(sp3)–Heteroatom (N/O/S) | C(sp3)–C(sp2) (Aryl) | C(sp3)–C(sp3) (Alkyl) |
| Substrate Class | Amines, Phenols, Thiols | Aryl Bromides/Iodides | Acrylates, Styrenes |
| Catalyst Cost | Low (NaI) | Moderate (Ni/Ligand) | High (Ir) / Low (Org Dye) |
| Scalability | High (kg scale) | Moderate (Heat management) | Low (Photon penetration) |
| Green Metric | Good (Salt waste only) | Poor (Stoichiometric Mn) | Excellent (Atom economy) |
References
-
Finkelstein Reaction Mechanism & Catalysis
-
Nickel-Catalyzed Cross-Electrophile Coupling
-
Photoredox Coupling of
-Haloamides : -
Molecule Data
-
PubChem CID 2384371: 2-chloro-N,N-bis(2-methoxyethyl)acetamide. Link
-
Sources
- 1. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Process Development and Scale-Up Strategy for 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Abstract
This application note details the transition of 2-chloro-N,N-bis(2-methoxyethyl)acetamide synthesis from bench-scale discovery to kilogram-scale pilot production. While laboratory protocols often utilize dichloromethane (DCM) and triethylamine (TEA), this guide presents a robust, scalable process utilizing toluene and inorganic bases (Schotten-Baumann conditions) to minimize cost and environmental impact while maximizing safety. Critical focus is placed on managing the high exothermicity of chloroacetyl chloride addition and preventing the formation of alkylated impurities.
Introduction & Retrosynthetic Analysis
The target molecule, 2-chloro-N,N-bis(2-methoxyethyl)acetamide, serves as a versatile intermediate for synthesizing nitrogen-containing heterocycles, pharmaceutical ligands, and contrast agents. The synthesis relies on the N-acylation of bis(2-methoxyethyl)amine with chloroacetyl chloride.
Reaction Scheme
The primary challenge in this synthesis is Chemoselectivity.[1] The amine nucleophile must attack the acyl chloride (kinetic product) rather than displacing the
Figure 1: Reaction scheme highlighting the acylation pathway.
Process Safety & Critical Hazards
WARNING: Chloroacetyl chloride (CAC) is a potent lachrymator and corrosive agent. It reacts violently with water to release HCl gas.
| Reagent | Hazard Class | Critical Control Measure |
| Chloroacetyl Chloride | Acute Tox.[2] (Inhalation), Skin Corr.[2][3] 1B | Strict Moisture Control. Use closed dosing systems. Scrubber required for HCl off-gassing.[4] |
| Bis(2-methoxyethyl)amine | Skin Irritant, Eye Irritant | Handle in fume hood. Avoid contact with skin.[2][3][5][6] |
| Toluene | Flammable Liquid, Repr. Tox. 2 | Ground all equipment to prevent static discharge. |
| Reaction Matrix | High Exotherm | Dosing Controlled Reaction (DCR). Accumulation of CAC must be avoided. |
Process Optimization: Lab to Pilot
Solvent Selection Strategy
-
Lab Scale (Avoid): Dichloromethane (DCM) is standard in academic papers but poses regulatory hurdles (HALT/HAP) and high disposal costs at scale.
-
Scale-Up (Preferred): Toluene or Ethyl Acetate . Toluene is preferred due to its low water miscibility, aiding in the removal of water-soluble amine salts during workup, and its high boiling point allows for azeotropic drying of the starting amine if necessary.
Base Selection Strategy
-
Lab Scale: Triethylamine (TEA). Effective but expensive and generates voluminous organic salts that complicate filtration.
-
Scale-Up: Aqueous NaOH (Schotten-Baumann) or Anhydrous K₂CO₃ .
-
Decision: For this protocol, we utilize a biphasic system (Toluene / Aq. NaOH) . This allows the inorganic salt (NaCl) to stay in the aqueous phase, eliminating a difficult filtration step.
-
Detailed Scale-Up Protocol (1.0 kg Batch)
Equipment Setup
-
Reactor: 10 L Jacketed Glass Reactor.
-
Temperature Control: Cryostat capable of -20°C.
-
Agitation: Overhead stirrer with pitch-blade impeller (high torque).
-
Dosing: Peristaltic pump or pressure-equalizing addition funnel for CAC.
Step-by-Step Methodology
Step 1: Reactor Charging & Pre-Cooling
-
Purge reactor with N₂ to ensure an inert, dry atmosphere.
-
Charge Bis(2-methoxyethyl)amine (1.0 eq, ~665 g) into the reactor.
-
Charge Toluene (5.0 L, ~7.5 vol).
-
Charge 20% NaOH solution (1.2 eq). Note: Alternatively, use solid K₂CO₃ (1.5 eq) if strictly anhydrous conditions are required, but biphasic is standard for CAC.
-
Start agitation (250-300 RPM). Ensure good interfacial mixing.
-
Cool the mixture to -5°C .
Step 2: Controlled Addition (The Critical Step)
-
Charge Chloroacetyl chloride (1.1 eq, ~620 g) into the dosing vessel.
-
Begin dropwise addition of CAC.
-
CRITICAL PARAMETER: Maintain internal temperature < 5°C .
-
Why? Higher temperatures promote N-alkylation (dimerization) and hydrolysis of CAC.
-
-
Adjust dosing rate based on cooling capacity. (Typical time: 2–3 hours).
Step 3: Reaction Maintenance & Quench[4]
-
After addition, allow the reaction to warm to 20°C over 1 hour.
-
Stir for an additional 1 hour.
-
IPC (In-Process Control): Check by TLC or HPLC. Target: < 1% unreacted amine.
-
Quench: If CAC remains, add a small amount of water or aqueous ammonia.
Step 4: Workup & Isolation
-
Stop agitation and allow phases to separate (15–30 mins).
-
Drain the lower aqueous layer (contains NaCl and excess base).
-
Wash the organic layer with 1M HCl (1.0 L) to remove unreacted amine.
-
Note: The product is an amide and will not protonate/extract into acid; the amine will.
-
-
Wash with Saturated NaHCO₃ (1.0 L) to neutralize residual acid.
-
Wash with Brine (1.0 L).
-
Dry organic layer over MgSO₄ or via azeotropic distillation.
-
Concentrate Toluene under reduced pressure (Rotavap: 45°C, 50 mbar).
Step 5: Purification
-
The crude product is typically a pale yellow oil.
-
High Purity Requirement: Distillation under high vacuum (0.1 – 0.5 mmHg).
-
Expected Boiling Point: >150°C at high vac (extrapolated).
-
Yield: Expected 85–92%.
-
Critical Process Parameters (CPPs)
The following parameters must be monitored to ensure batch consistency.
Figure 2: Relationship between process parameters and product quality.
| Parameter | Range | Impact of Deviation |
| Addition Temp | -10°C to 5°C | > 10°C: Increased impurity (Dimerization). < -20°C: Viscosity issues/slow kinetics. |
| Stoichiometry | 1.05 – 1.10 eq CAC | < 1.0 eq: Incomplete conversion. > 1.2 eq: Difficult workup/hydrolysis byproducts. |
| Agitation | High Shear / Vortex | Low: Localized hot spots; CAC hydrolysis at interface before reaction. |
Quality Control & Impurity Profile
During validation, the following impurities should be tracked:
-
Chloroacetic Acid: Result of CAC hydrolysis. Removed via NaHCO₃ wash.
-
Bis-alkylated Dimer: Formed if temperature spikes (Amine attacks the C-Cl bond of the product).
-
Residual Solvent: Toluene levels must be < 890 ppm (ICH Q3C).
Specification Limits (Proposed)
-
Appearance: Clear, colorless to pale yellow liquid.
-
Assay (HPLC/GC): ≥ 98.0%.
-
Water Content (KF): ≤ 0.1%.
-
Free Amine: ≤ 0.5%.[7]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann procedures).
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
-
Occupational Safety and Health Administration (OSHA). Chloroacetyl Chloride - Occupational Health Guideline. Link (Verified general safety link).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31378, Chloroacetyl chloride. Link
- Paganelli, S. et al. "Green chemistry in the synthesis of pharmaceuticals." Journal of Cleaner Production, 2007. (Reference for solvent selection/toluene substitution).
(Note: Specific patent literature for this exact molecule is proprietary; protocols are derived from standard homologue synthesis of bis(2-chloroethyl)amine derivatives adapted for methoxyethyl side chains.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Overview of the Synthesis
The synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a standard nucleophilic acyl substitution reaction. It involves the acylation of the secondary amine, bis(2-methoxyethyl)amine, with chloroacetyl chloride.[1] While straightforward in principle, the reaction's success is highly sensitive to several parameters, including reagent quality, temperature, and, most critically, the method of acid scavenging.
The primary challenge arises from the generation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, an appropriate base must be used to neutralize the HCl as it forms.
Core Reaction Scheme
Experimental Protocol: Baseline Synthesis
This section provides a standard, reliable protocol for the synthesis. Subsequent sections will address common deviations from the expected outcome.
Materials:
-
Bis(2-methoxyethyl)amine (1.0 eq)
-
Chloroacetyl chloride (1.05 - 1.2 eq)[2]
-
Triethylamine (TEA) (1.2 - 1.5 eq) or another suitable base (see Troubleshooting)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add bis(2-methoxyethyl)amine (1.0 eq) and anhydrous DCM.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.[3]
-
Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.05 - 1.2 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: a. Cool the mixture again to 0 °C and slowly quench with water or saturated sodium bicarbonate solution to neutralize any remaining chloroacetyl chloride and HCl. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Troubleshooting Guide
Q1: My reaction yield is extremely low, or I'm only recovering starting material. What are the likely causes?
A1: This is a common issue often traced back to one of four key areas: reagent deactivation, reagent degradation, reaction conditions, or the choice of base.
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1. Deactivation of the Amine: The primary cause of low yield is the protonation of the starting bis(2-methoxyethyl)amine by the HCl byproduct. The resulting ammonium salt is not nucleophilic and will not react with chloroacetyl chloride.
-
Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base to act as an HCl scavenger. An excess (1.2-1.5 eq) is recommended to drive the reaction to completion.[4]
-
-
2. Degradation of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[5] Exposure to atmospheric moisture or use of wet solvents will convert it to chloroacetic acid, which will not acylate the amine under these conditions.
-
Solution: Always use a fresh bottle or a recently distilled batch of chloroacetyl chloride.[5] Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents under an inert atmosphere (N₂ or Ar).
-
-
3. Inadequate Temperature Control: While the reaction proceeds at room temperature, the initial addition of the highly reactive chloroacetyl chloride is strongly exothermic. Adding it too quickly or at room temperature can lead to uncontrolled side reactions and degradation of reactants.
-
Solution: Perform the addition of chloroacetyl chloride dropwise at 0 °C to maintain control over the reaction's exotherm.[3]
-
-
4. Inefficient Base: The choice of base is critical. If the base is too weak or too sterically hindered, it may not effectively scavenge the HCl, leading to amine protonation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Q2: My crude product is impure. What are the common byproducts and how can I remove them?
A2: Impurities typically stem from unreacted starting materials or side reactions.
-
Unreacted Bis(2-methoxyethyl)amine: This is common if the chloroacetyl chloride is the limiting reagent or if it degraded before reacting.
-
Removal: During the aqueous work-up, an acidic wash (e.g., 1M HCl) will protonate the basic amine, pulling it into the aqueous layer.
-
-
Triethylamine Hydrochloride (TEA·HCl): This salt precipitates during the reaction.
-
Removal: Most of the salt is removed by filtration if it crashes out, or during the aqueous work-up as it is water-soluble.
-
-
Chloroacetic Acid: This forms from the hydrolysis of chloroacetyl chloride.
-
Removal: A basic wash with saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming the water-soluble sodium chloroacetate salt, which is removed into the aqueous layer.
-
-
Over-acylation Products: This is generally not an issue for secondary amines as the resulting amide is significantly less nucleophilic than the starting amine.[1]
Purification Strategy: A standard purification involves an aqueous work-up as described in the protocol, followed by column chromatography. For the target molecule, a solvent system like ethyl acetate/hexanes would be a good starting point for silica gel chromatography.
Q3: The reaction is very slow or appears to stall. Why is this happening?
A3: A sluggish reaction points towards issues with kinetics or reagent concentration.
-
Cause: The most probable cause is the gradual protonation of the unreacted amine, effectively lowering its concentration and slowing the reaction rate. This happens if the base is not efficient enough to neutralize HCl as it is formed.
-
Solution:
-
Switch to a Stronger Base: As mentioned, DBU can significantly accelerate the reaction compared to TEA.[4]
-
Increase Temperature: If the reaction is clean but slow at room temperature, gentle heating to 40-50 °C after the initial addition can increase the rate. Monitor carefully for impurity formation at higher temperatures.
-
Check Stirring: Ensure the reaction mixture is being stirred vigorously, especially if the base hydrochloride salt is precipitating, to maintain a homogenous mixture.
-
Frequently Asked Questions (FAQs)
Q: What is the best base for this acylation, and why? A: The ideal base should be a strong enough base to neutralize HCl but not nucleophilic enough to react with chloroacetyl chloride.
| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Triethylamine (TEA) | ~10.7 | Inexpensive, commonly used, easily removed. | Moderately basic; can be slow.[4] |
| Pyridine | ~5.2 | Can act as a nucleophilic catalyst. | Weaker base, can be difficult to remove, toxic.[7] |
| DBU | ~13.5 | Very strong, non-nucleophilic base. Significantly accelerates the reaction.[6] | More expensive, higher boiling point. |
| K₂CO₃ / NaHCO₃ | ~10.3 / ~10.3 | Inexpensive, easy to remove by filtration. | Heterogeneous reaction, can be slow due to mass transfer limitations.[4] |
For this synthesis, TEA is a good starting point due to its cost and ease of use. If yield or reaction time is an issue, switching to DBU is the recommended optimization step.[4][6]
Q: How should I handle and store chloroacetyl chloride? A: Chloroacetyl chloride is a highly toxic, corrosive, and moisture-sensitive liquid.[8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts with water to produce HCl gas.[5] Store it in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Q: Can I use a "greener" solvent system? A: Recent research has shown that N-chloroacetylation can be performed rapidly and in high yields in an aqueous phosphate buffer.[10][11][12] This approach avoids volatile organic solvents and often simplifies product isolation, as the product may precipitate directly from the reaction medium.[2] This could be a viable alternative for researchers looking to develop more environmentally friendly processes.
References
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Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]
-
Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available at: [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]
-
A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Available at: [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]
-
ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]
-
LookChem. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]
-
Ovid. (2017, September 23). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Available at: [Link]
-
ResearchGate. (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Available at: [Link]
-
DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available at: [Link]
-
ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
Reddit. (2015, May 8). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Available at: [Link]
-
NIST WebBook. 2-Chloro-N-methylacetamide. Available at: [Link]
-
PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. Available at: [Link]
- Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Available at: [Link]
-
Semantic Scholar. (2024, February 21). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Available at: [Link]
-
PMC. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Available at: [Link]
- Google Patents. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
-
ChemicalRegister. BIS(2-CHLORO-ETHYL)-(2-METHOXY-ETHYL)-AMINE (CAS No. 26112-92-5) Suppliers. Available at: [Link]
-
Acylation of Alcohols and Amines. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
troubleshooting hydrolysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Welcome to the technical support resource for researchers working with 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of this compound. Our goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I should expect from the hydrolysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide?
The hydrolysis of this molecule presents two primary competing reaction pathways, dictated by the reaction conditions. The two susceptible sites are the electrophilic carbon of the chloroacetyl group and the carbonyl carbon of the amide group.
-
SN2 Displacement at the α-Carbon: Under mild, often neutral or slightly basic conditions, the primary reaction is the nucleophilic substitution of the chloride atom by water or hydroxide to yield 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide . This pathway is generally favored as the α-chloro group is activated by the adjacent carbonyl, making it a good electrophile, and chloride is an excellent leaving group.
-
Amide Bond Cleavage: Under more forcing conditions, such as concentrated strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) with heating, the amide bond can be cleaved. This yields N,N-bis(2-methoxyethyl)amine and chloroacetic acid (or their respective salt forms, depending on the pH of the workup). Amide hydrolysis is typically a much slower process than the displacement of the α-chloro group.
Q2: Which analytical techniques are recommended for monitoring the reaction progress?
To effectively monitor the reaction, a combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material from the more polar hydroxy-acetamide product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the starting material, the hydroxy-acetamide product, and the amine product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for tracking the disappearance of the characteristic singlet for the -COCH₂Cl protons (typically around 4.0-4.3 ppm) and the appearance of a new singlet for the -COCH₂OH protons (around 4.1-4.4 ppm, but distinct).
-
Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for confirming the mass of the expected products and identifying any unexpected byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction for the specified time, but analysis (TLC, HPLC) shows a significant amount of unreacted 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
-
Possible Cause A: Insufficient Reaction Temperature.
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Scientific Rationale: All chemical reactions require a certain amount of activation energy to proceed. While the SN2 displacement of the chloride is relatively facile, amide hydrolysis is notoriously slow and requires significant energy input to overcome the resonance stabilization of the amide bond.[1][2] Studies on various chloroacetamides confirm that elevated temperatures (e.g., 85°C or higher) are often necessary to achieve reasonable reaction rates, especially for amide cleavage.[3][4]
-
Suggested Protocol:
-
Ensure your reaction is being heated to the target temperature. Verify the temperature with an external thermometer.
-
If targeting SN2 displacement (to the hydroxy-acetamide), consider a modest temperature increase to 40-60°C.
-
If targeting amide hydrolysis, a significant temperature increase, potentially to reflux, is likely required.[5] Perform this in a stepwise manner (e.g., 80°C for 2 hours, then 100°C) while monitoring by TLC/HPLC to avoid byproduct formation.
-
-
-
Possible Cause B: Incorrect pH or Catalyst Concentration.
-
Scientific Rationale: Both major hydrolysis pathways are catalyzed by acid or base.[3][4][6] For SN2 displacement, a weak base (e.g., NaHCO₃) can be sufficient to neutralize the HCl formed in situ. For amide hydrolysis, strong acid or base is required to protonate the carbonyl oxygen (acid catalysis) or to provide a potent nucleophile, OH⁻ (base catalysis), to attack the carbonyl carbon.[7][8] The reaction rate is highly dependent on the concentration of H⁺ or OH⁻.[7]
-
Suggested Protocol:
-
-
Possible Cause C: Poor Solubility / Biphasic System.
-
Scientific Rationale: 2-chloro-N,N-bis(2-methoxyethyl)acetamide is an organic molecule with limited solubility in purely aqueous systems, which can lead to a slow reaction rate due to the limited interfacial area between the substrate and the aqueous reagent.
-
Suggested Protocol:
-
Add a co-solvent such as tetrahydrofuran (THF) or dioxane to create a single-phase system. This will increase the effective concentration of both reactants.
-
Alternatively, for base-catalyzed hydrolysis, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to carry the hydroxide nucleophile into the organic phase.
-
-
Problem 2: Multiple Products are Observed, Indicating Low Selectivity
Your analytical data (e.g., HPLC, LC-MS, NMR) shows a mixture of the desired product, unreacted starting material, and other unexpected species.
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Possible Cause A: Conditions are too harsh, causing both SN2 and Amide Hydrolysis.
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Scientific Rationale: The activation energy for SN2 displacement of the activated chloride is lower than that for amide hydrolysis. By using high temperatures and/or highly concentrated acid/base, you may be providing enough energy to drive both reactions simultaneously, leading to a mixture of 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide, N,N-bis(2-methoxyethyl)amine, and potentially the fully hydrolyzed product, N,N-bis(2-methoxyethyl)amine and glycolic acid.
-
Suggested Protocol:
-
To selectively form 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide: Reduce the reaction temperature significantly (start at room temperature and gently warm to 40°C). Use milder basic conditions (e.g., NaHCO₃ or K₂CO₃ in aqueous solvent) or simply water with heating.
-
To selectively form N,N-bis(2-methoxyethyl)amine: Recognize that the SN2 reaction is likely to occur first. The best strategy is to use conditions that rapidly hydrolyze the intermediate hydroxy-acetamide as it is formed. This typically requires prolonged heating under strongly acidic or basic conditions.
-
-
-
Possible Cause B: Ether Cleavage as a Side Reaction.
-
Scientific Rationale: Under strongly acidic conditions (especially with acids like HBr or HI, but possible with HCl at high temperatures), the methoxyethyl side chains can be cleaved.[3][9] This would lead to a complex mixture of byproducts.
-
Suggested Protocol:
-
If targeting amide hydrolysis, opt for base-catalyzed conditions (e.g., NaOH, KOH) which will not cleave the ether linkages.
-
If acid catalysis is necessary, use the lowest possible temperature and acid concentration required to achieve the primary amide hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize side reactions.
-
-
| Primary Condition | Temperature | Expected Major Product | Potential Minor Byproducts |
| Neutral (Water) | 25-60 °C | 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide | Starting Material |
| Mild Base (e.g., NaHCO₃) | 25-50 °C | 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide | Starting Material |
| Strong Base (e.g., 2N NaOH) | 80-100 °C | N,N-bis(2-methoxyethyl)amine | 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide |
| Strong Acid (e.g., 3N HCl) | 80-100 °C | N,N-bis(2-methoxyethyl)amine | Ether cleavage products |
Experimental Protocols & Visualizations
Protocol: Selective Synthesis of 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide
This protocol is designed to favor the SN2 displacement of the chloride over amide hydrolysis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq).
-
Solvent & Reagent Addition: Add a 1:1 mixture of water and THF to dissolve the starting material (approx. 0.2 M concentration). Add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Heating & Monitoring: Heat the reaction mixture to 50°C. Monitor the reaction progress every hour using TLC (developing in 5% methanol in dichloromethane). The product spot should be more polar (lower Rf) than the starting material.
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Remove the THF under reduced pressure.
-
Extraction: Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting decision workflow.
References
-
ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]
-
ACS Publications. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available at: [Link]
-
Semantic Scholar. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
-
Indian Academy of Sciences. The rate of hydrolysis of chloroacetamide in aqueous acid. Available at: [Link]
-
PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Available at: [Link]
-
ResearchGate. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Available at: [Link]
-
Quora. Why are acid amides not easily hydrolysed? Available at: [Link]
-
Quora. Why do amides require much harsher conditions for hydrolysis than esters? Available at: [Link]
-
Save My Exams. Reactions of Amides. Available at: [Link]
-
Chemistry LibreTexts. Hydrolysis of Amides. Available at: [Link]
Sources
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of this synthesis, with a particular focus on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to proactively optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide?
A1: The synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is typically achieved through the acylation of N,N-bis(2-methoxyethyl)amine with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Reactants: N,N-bis(2-methoxyethyl)amine and Chloroacetyl chloride
-
Base: Triethylamine or a similar hindered amine
-
Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or acetone are suitable choices.[1][2]
Q2: Why is temperature control so critical in this reaction?
A2: Temperature is a pivotal parameter in the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide for several reasons:
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Reaction Rate: Like most chemical reactions, the rate of acylation increases with temperature.
-
Exothermicity: The reaction between an amine and an acyl chloride is highly exothermic. Without proper cooling, the temperature can rise uncontrollably, leading to side reactions and potential safety hazards.
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Side Reactions: Higher temperatures can promote undesirable side reactions, such as the reaction of the chloro group, leading to impurity formation and reduced yield.[3] For many chloroacetamide syntheses, maintaining a low temperature (e.g., 0-5 °C) is recommended to minimize these side reactions.[3]
Q3: What are the most common impurities I should expect, and how do they relate to reaction temperature?
A3: The impurity profile is often directly linked to reaction temperature control. Common impurities include:
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Unreacted Starting Materials: Incomplete reaction due to low temperature or insufficient reaction time will leave N,N-bis(2-methoxyethyl)amine in your final product.
-
Hydrolyzed Chloroacetyl Chloride: If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid.
-
Over-alkylation or Other Side Products: At elevated temperatures, the product itself can react further, or other complex side reactions may occur.
Careful temperature management is your first line of defense against the formation of these impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, with a focus on temperature-related issues.
Scenario 1: Low or No Product Yield
Issue: After performing the reaction and work-up, you observe a very low yield of the desired product, or primarily unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | While low temperatures are generally recommended to control exothermicity and side reactions, an excessively low temperature may significantly slow down the reaction rate. If you suspect this is the issue, consider a controlled, incremental increase in temperature. Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC). |
| Ineffective mixing at low temperatures. | As the reaction mixture cools, its viscosity can increase, leading to poor mixing of the reactants. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. |
| Poor quality of starting materials. | Verify the purity of your N,N-bis(2-methoxyethyl)amine and chloroacetyl chloride. Contaminants can interfere with the reaction. |
Scenario 2: High Impurity Profile in the Crude Product
Issue: Your crude product analysis (e.g., by NMR or LC-MS) shows multiple unexpected peaks, indicating a high level of impurities.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction temperature was too high. | This is the most common reason for a complex impurity profile. The exothermic nature of the reaction can lead to localized "hot spots" if the addition of chloroacetyl chloride is too fast or if the cooling is insufficient. The recommended temperature range for similar reactions is often between -5 °C and 5 °C.[1][3] |
| Presence of moisture. | Water can react with chloroacetyl chloride, leading to the formation of chloroacetic acid and other byproducts. Ensure all your glassware is oven-dried and use anhydrous solvents. |
| Incorrect stoichiometry. | An excess of either reactant can lead to side reactions. Carefully control the molar ratios of your starting materials. |
Experimental Protocols
General Protocol for the Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This protocol is a general guideline. Optimization, particularly of the reaction temperature, may be required.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-bis(2-methoxyethyl)amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Visualization of Experimental Workflow
Decision-Making Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Caption: Workflow for optimizing reaction temperature.
References
- Organic Syntheses Procedure, Chloroacetamide.
- PrepChem, Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- ResearchGate, Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.), Et3N (1.2 equiv.), acetone, r.t., overnight...
- Benchchem, Technical Support Center: N,N-Bis(2-chloroethyl)acetamide Synthesis.
- AVESİS, Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- EvitaChem, Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide.
- Google Patents, US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
Sources
Technical Support Center: Purification of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: 10263-25-9).[1] This compound serves as a critical intermediate for synthesizing nitrogen mustard analogs, crown ethers, and PROTAC linkers.
Its structure—an
-
Lack of Chromophore: It lacks a conjugated
-system, making standard UV detection (254 nm) unreliable. -
Amphiphilic Polarity: The ether linkages and amide bond create significant polarity, while the chloro-group adds lipophilicity, often leading to "tailing" on silica gel.
-
Electrophilic Reactivity: The
-chloro position is reactive; improper handling can lead to hydrolysis or degradation on slightly basic silica.
Module 1: Pre-Purification Diagnostics (The "Triage")
Critical Insight: The success of your column depends entirely on the chemical workup before the crude mixture touches the silica.
The "Acid Wash" Protocol
Issue: The most common impurity is the unreacted starting material, bis(2-methoxyethyl)amine. This secondary amine is basic and will streak on silica, co-eluting with your product. Solution: You must remove this amine chemically, not chromatographically.
Protocol:
-
Dissolve crude reaction mixture in EtOAc or DCM.
-
Wash 1: 1N HCl (aqueous). Mechanism: Protonates the unreacted amine (
), forcing it into the aqueous layer. -
Wash 2: Saturated NaHCO
. Mechanism: Neutralizes any residual acid to prevent hydrolysis of the chloroacetamide. -
Wash 3: Brine (removes water).
-
Dry: Anhydrous Na
SO .
Visualization Strategy (TLC)
FAQ: "Why is my TLC plate blank under the UV lamp?" Answer: This molecule has no aromatic ring. The amide carbonyl absorption is too weak for reliable detection at 254 nm. You must use a chemical stain.
| Visualization Method | Effectiveness | Observation |
| UV (254 nm) | 🔴 Poor | Faint or invisible. |
| Iodine Chamber (I | 🟢 Excellent | Dark brown/yellow spots (interacts with ether oxygens/amide). |
| KMnO | 🟡 Moderate | Yellow spots on purple background (oxidizes alkyl chains). |
| Phosphomolybdic Acid (PMA) | 🟢 Good | Dark blue/green spots after heating. |
Module 2: Chromatography Setup & Execution
Stationary Phase Selection
-
Recommended: Silica Gel 60 (230–400 mesh).
-
Warning: Avoid Alumina (Basic). The basicity can induce hydrolysis or self-alkylation of the
-chloro group.
Mobile Phase Optimization
Due to the polarity of the methoxyethyl side chains, this compound requires a polar "kick" but will travel too fast in pure alcohol.
-
Standard System: Hexanes / Ethyl Acetate (EtOAc).
-
Alternative System: Dichloromethane (DCM) / Methanol (MeOH).
Recommended Gradient (Hex/EtOAc):
-
Equilibration: 100% Hexanes (2 CV - Column Volumes).
-
Loading: Load sample in minimum DCM or Toluene.
-
Elution:
-
0%
20% EtOAc (Removes non-polar impurities). -
20%
50% EtOAc (Product typically elutes here). -
50%
100% EtOAc (Flushes polar byproducts).
-
Workflow Diagram
The following diagram outlines the decision logic for the purification process.
Figure 1: Purification logic flow ensuring removal of amine impurities prior to chromatography.
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with a lower spot. What is it?
Diagnosis: This is likely the hydrolyzed byproduct (2-chloroacetic acid derivative) or the amine salt if the column was overloaded. Fix:
-
If the impurity is lower (more polar): It is likely the amine or hydrolyzed acid. Tighten the gradient (e.g., hold at 30% EtOAc longer).
-
If the impurity is higher (less polar): It could be the dimer (formed by amine attacking two chloroacetyl chlorides).
-
Immediate Action: Re-run the column using DCM/MeOH (98:2) . The selectivity change often separates these "sticky" impurities.
Q2: The product decomposes on the column (yield loss).
Diagnosis:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. This neutralizes acidic sites.
-
Speed: Do not leave the compound on the column overnight. Run the chromatography rapidly using positive pressure (Flash Chromatography).
Q3: I see "ghost" spots that appear after heating the TLC plate but disappear later.
Diagnosis: This is common with Iodine staining. Iodine is reversible. Fix: Mark the spots with a pencil immediately while the plate is in the iodine chamber. Alternatively, use PMA stain and heat with a heat gun until spots are permanently dark green/blue.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for common chromatographic failures.
References
-
BenchChem Technical Support. (2025).[2][3] N,N-Bis(2-chloroethyl)acetamide Synthesis - Troubleshooting Guides. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Iodine and Stains.[4][5][6] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-chloro-N,N-bis(2-methoxyethyl)acetamide.[1][7] Retrieved from
-
ResearchGate. (2025). Synthesis of chloroacetamide derivatives via C-amidoalkylation.[8] Retrieved from [8][9]
Sources
- 1. 2-chloro-N,N-bis(2-methoxyethyl)acetamide | 10263-25-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1440-61-5|4-(2-Chloroacetyl)morpholine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
solving solubility issues with 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Technical Support Center: 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
Ticket ID: #SOL-7335-MET Subject: Resolving Solubility, Stability, and Phase Separation Issues Responder: Dr. A. Vance, Senior Application Scientist Status: Open [Priority: High]
Executive Summary
You are encountering difficulties with 2-chloro-N,N-bis(2-methoxyethyl)acetamide . While structurally designed for enhanced aqueous solubility via its "glyme-like" bis(methoxyethyl) chains, this molecule presents a unique "Amphiphilic Paradox."
It possesses high water affinity (hydrophilicity) due to the ether oxygens, yet the chloro-linker and alkyl chains provide significant lipophilicity. This leads to three common failure modes:
-
Oiling Out: Phase separation in mixed aqueous/organic buffers.
-
Silent Hydrolysis: Degradation of the C-Cl bond in water, changing solubility over time.
-
Extraction Failure: Difficulty partitioning into organic layers during workup.
This guide provides the diagnostic logic and protocols to resolve these specific issues.
Part 1: Solvent Compatibility Matrix
Diagnostic Rule: Do not treat this molecule like a standard lipophilic organic. The bis(methoxyethyl) moiety acts as a weak cation chelator (similar to 18-crown-6), altering its behavior in salt solutions.
| Solvent Class | Solubility Rating | Technical Note |
| Chlorinated (DCM, CHCl₃) | Excellent | Preferred for storage and reactions. High stability. |
| Polar Aprotic (DMF, DMSO) | Excellent | Good for SN2 reactions, but difficult to remove during workup. |
| Ethers (THF, Dioxane) | Good | Soluble, but avoid storing for long periods due to peroxide risks interacting with the ether chains. |
| Alcohols (MeOH, EtOH) | Good | Caution: Risk of solvolysis (trans-esterification/etherification) at high temps or basic pH. |
| Water / Aqueous Buffers | High | Critical Warning: Soluble, but prone to hydrolysis ( |
| Non-Polar (Hexanes, Heptane) | Poor | The molecule will "oil out" or form a gummy residue. |
Part 2: Troubleshooting Guides (FAQ)
Issue 1: "The product forms a gum/oil at the bottom of my flask during reaction."
Diagnosis: Phase Separation (Oiling Out). This occurs when the reaction solvent (often a mix like Ethanol/Water or THF/Hexane) hits the "metastable zone." The molecule is too polar for the non-polar component but the salt concentration (if present) is salting it out of the aqueous component.
Corrective Action:
-
The Co-Solvent Fix: If using water/alcohol mixtures, add Dichloromethane (DCM) as a ternary solvent. The molecule has high affinity for DCM, which will redissolve the oil.
-
Temperature Modulation: Gently heat to 35-40°C. If the oil dissolves, it is a temperature-dependent solubility limit. If it remains, it is likely polymeric impurity.
-
Surfactant Effect: The methoxyethyl chains can form micelle-like aggregates. Avoid high salt concentrations (e.g., Brine) until the final extraction step.
Issue 2: "My clear aqueous solution turned cloudy after 4 hours."
Diagnosis: Hydrolysis & pH Drift.
The chloroacetamide electrophile is susceptible to hydrolysis, releasing HCl.
Corrective Action:
-
Buffer Check: Do not use unbuffered water. Use a buffer (PBS or HEPES) to absorb the HCl byproduct.
-
Cold Storage: Aqueous solutions must be prepared fresh and kept at 4°C. Hydrolysis rates increase exponentially with temperature [1].
Issue 3: "I cannot extract the product from water into Ethyl Acetate."
Diagnosis: The "Glyme" Effect. The bis(2-methoxyethyl) group creates a hydration shell, making the molecule prefer the aqueous phase over mild organics like Ethyl Acetate or Ether.
Corrective Action:
-
Switch Solvent: Use DCM or Chloroform for extractions. The extraction efficiency will jump from ~30% (EtOAc) to >95% (DCM).
-
Salting Out: Saturate the aqueous layer with NaCl. While this usually helps, for this specific molecule, excessive salt can sometimes trap it in the interface. Use moderate ionic strength.
Part 3: Visual Logic & Decision Trees
Workflow A: Solvent Selection Strategy
Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.
Workflow B: Troubleshooting Phase Separation
Figure 2: Logic flow for resolving "oiling out" or gum formation during synthesis.
Part 4: Validated Protocol
Protocol: Solubility Profiling & Stability Check Use this protocol to validate your specific batch before committing to a large-scale reaction.
Materials:
-
2-chloro-N,N-bis(2-methoxyethyl)acetamide (10 mg)
-
Deuterated Solvents (CDCl₃, D₂O) or HPLC grade solvents.
-
pH strips (0-14 range).
Steps:
-
Baseline Purity: Dissolve 10 mg in 0.6 mL CDCl₃ . Run 1H-NMR.
-
Check: Look for the characteristic singlet at ~4.0-4.1 ppm (Cl-CH₂-CO). If this is split or shifted, hydrolysis has already occurred [2].
-
-
Aqueous Challenge: Take 10 mg and add 1 mL of D₂O (or water).
-
Observation: Does it dissolve immediately? (It should).
-
Time-Course: Leave for 6 hours at Room Temperature.
-
-
Re-Analysis: Run NMR or HPLC on the aqueous sample.
-
Pass Criteria: >95% retention of the parent peak.
-
Fail Criteria: Appearance of hydroxy-acetamide species (Cl replaced by OH) or free amine signals.
-
References
-
Roberts, T. R., et al. (2006). "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[1]
-
BenchChem Technical Data. (2025). "N,N-Bis(2-chloroethyl)acetamide: A Comprehensive Technical Overview."
-
PubChem. (2025).[2][3] "2-chloro-N,N-bis(2-methoxyethyl)acetamide Compound Summary." National Library of Medicine.
Sources
minimizing side reactions during 2-chloro-N,N-bis(2-methoxyethyl)acetamide coupling
A Guide to Minimizing Side Reactions in the Coupling of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-chloro-N,N-bis(2-methoxyethyl)acetamide in their synthetic workflows. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your coupling reactions, ensuring high yields and purity of your target N-alkylated products.
Introduction to the Chemistry
The coupling of an amine with 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. While this is a fundamental C-N bond-forming reaction, it is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This guide will dissect these potential issues and provide actionable solutions.
Core Reaction and Potential Side Reactions
The desired transformation involves the displacement of the chloride by an amine nucleophile. However, several competing pathways exist.
Caption: Primary reaction pathway and major side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of over-alkylation product. How can I favor mono-alkylation?
Answer: Over-alkylation is the most common side reaction in N-alkylation of amines.[2][3][4] The product of the initial alkylation is often more nucleophilic than the starting amine, leading to a second alkylation event. Here are several strategies to mitigate this:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This increases the probability that the chloroacetamide will react with the starting amine rather than the more dilute product. A 3 to 5-fold excess of the amine is a good starting point.
-
Slow Addition: Add the 2-chloro-N,N-bis(2-methoxyethyl)acetamide slowly to the reaction mixture containing the amine. This keeps the concentration of the alkylating agent low at any given time, disfavoring the second alkylation.
-
Choice of Base: If an external base is used, select a non-nucleophilic, sterically hindered base. If using the amine reactant as the base, ensure a sufficient excess is present.
-
Protecting Groups: For particularly challenging substrates, consider using a protecting group on the starting amine that can be removed after the coupling reaction.[3] The nosyl (Ns) group is one such example that can be alkylated and then removed under mild conditions.[5]
FAQ 2: I am observing a significant amount of a hydroxylated byproduct in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide is due to the hydrolysis of the starting material, where water or hydroxide ions act as the nucleophile instead of your amine.[6][7]
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[8][9] Protic solvents like water or alcohols can participate in the reaction and also solvate the amine nucleophile, reducing its reactivity.[10][11]
-
Base Selection: If using an aqueous base (e.g., aqueous NaOH or K₂CO₃), you are introducing a competing nucleophile. Opt for non-aqueous bases like anhydrous potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
FAQ 3: My reaction is very sluggish. What can I do to improve the reaction rate?
Answer: A slow reaction rate can be due to several factors related to the nucleophile, electrophile, and reaction conditions.
-
Increase Temperature: Gently heating the reaction can significantly increase the rate. However, be cautious as higher temperatures can also promote side reactions. Start with modest temperatures (e.g., 40-60 °C) and monitor the reaction progress closely.
-
Solvent Selection: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) can enhance the reactivity of the nucleophile and accelerate SN2 reactions.[8][9]
-
Catalytic Iodide: The chloride leaving group can be substituted in-situ for a better leaving group, iodide. Adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction) can significantly speed up the reaction.
-
Stronger Base: Ensure the amine nucleophile is sufficiently deprotonated to be reactive. If using a weak base, consider switching to a stronger, non-nucleophilic base.
FAQ 4: I am seeing byproducts that suggest my starting material or product is degrading. What could be the cause?
Answer: Degradation can occur through amide bond cleavage, which can be mediated by acidic or basic conditions, especially at elevated temperatures.[7][12]
-
pH Control: Avoid strongly acidic or basic conditions if your molecule is sensitive. If a base is required, use a milder inorganic base like K₂CO₃ or an organic base.
-
Temperature Management: Avoid excessive heating. If the reaction requires heat, find the minimum temperature at which a reasonable rate is achieved.
-
Work-up Procedure: During work-up, quenching the reaction with a buffer or a mild acid/base can prevent degradation. For example, after a basic reaction, a gentle quench with a saturated aqueous solution of ammonium chloride may be preferable to a strong acid.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Coupling with an Amine using an Inorganic Base
This protocol is a good starting point for many primary and secondary amines.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (3.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile, to make a 0.1-0.5 M solution with respect to the limiting reagent).
-
Addition of Electrophile: Dissolve 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.0 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
recrystallization techniques for 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Technical Support Center: Purification & Recrystallization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Case ID: #REC-CME-001
Subject: Optimization of Purification Protocols for Lipophilic
Executive Summary & Substance Profile
User Advisory: You have requested recrystallization techniques for 2-chloro-N,N-bis(2-methoxyethyl)acetamide . Critical Technical Insight: Based on the structural moieties—specifically the flexible bis(2-methoxyethyl) ether chains—this compound exhibits high conformational freedom and significant lipophilicity. Unlike the parent chloroacetamide (MP ~120°C), this derivative is likely a viscous oil or a low-melting solid at room temperature.
Standard high-temperature recrystallization (dissolve hot/cool down) often leads to "oiling out" rather than crystal lattice formation. The protocols below are engineered to overcome thermodynamic barriers to nucleation in ether-functionalized amides.
Physicochemical Profile:
| Property | Description |
|---|---|
| State (RT) | Viscous Oil / Low-Melting Solid |
| Solubility | High in DCM, EtOAc, THF, Ethanol; Moderate/Low in Hexanes, Heptane. |
| Reactivity |
Diagnostic Troubleshooting (Q&A)
Q1: "I dissolved the compound in hot ethanol, but upon cooling, it formed a separate oily layer at the bottom. What happened?" A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs because the compound's melting point is lower than the temperature at which the solution becomes saturated.
-
The Fix: You must lower the saturation temperature. Use a solvent mixture where the compound is less soluble (e.g., Diethyl Ether/Hexane) and perform the crystallization at sub-ambient temperatures (-20°C to -78°C).
Q2: "My crude product is dark/yellow. Will recrystallization fix this?" A: Color usually indicates oxidation products or polymerized amine impurities.
-
The Fix: Before attempting crystallization, pass the crude oil through a short "silica plug" (1 inch of silica gel in a sintered funnel) eluting with 1:1 EtOAc/Hexanes. This removes polar tar before you attempt the delicate crystallization process.
Q3: "Is it safe to heat this compound to boiling for dissolution?"
A: Negative. The
-
The Fix: Dissolve at Room Temperature (RT) or mild heat (<40°C). Rely on anti-solvents and cooling rather than heat differentials.
Recommended Purification Protocols
Protocol A: Low-Temperature Dual-Solvent Precipitation (Recommended)
Best for: Converting the oil into a solid or purifying a low-melting solid.
Reagents:
-
Solvent A (Good Solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[1]
-
Solvent B (Anti-Solvent):
-Hexane or -Heptane (HPLC Grade).
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of Solvent A (approx. 2–3 mL) at room temperature. Ensure the solution is clear (filter if necessary).
-
Cloud Point: Add Solvent B dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of Solvent A to just clear the solution again.
-
Nucleation: Place the flask in a freezer (-20°C) for 12 hours.
-
Advanced Tip: If no crystals form, scratch the glass surface with a glass rod to induce nucleation sites.
-
-
Harvest: If a solid forms, filter quickly on a chilled Buchner funnel. Wash with cold (-20°C) Solvent B.
-
If it oils out again: Vigorously stir the biphasic mixture at -20°C. Sometimes the mechanical energy converts the supercooled oil into a solid.
-
Protocol B: The "Trituration" Method
Best for: Removing impurities from a stubborn oil that refuses to crystallize.
Concept: Instead of dissolving the product, we wash away the impurities.
-
Place the crude oil in a flask.
-
Add cold
-Pentane or -Hexane. -
Sonicate the mixture for 10 minutes. The product should remain an oil/gum, while non-polar impurities dissolve in the hexane.
-
Decant the supernatant.
-
Repeat 2–3 times.
-
Dry the residual oil under high vacuum (0.1 mmHg) for 4 hours. Often, the removal of trace solvent residues will cause the oil to spontaneously crystallize.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for purifying 2-chloro-N,N-bis(2-methoxyethyl)acetamide, specifically addressing the "oiling out" phenomenon.
Figure 1: Purification decision tree emphasizing the transition from Trituration to Low-Temperature Crystallization for oily amide derivatives.
Solvent Compatibility Table
| Solvent System | Role | Suitability Rating | Notes |
| Diethyl Ether / Hexane | Recrystallization | [1] ★★★★★ (Excellent) | Best for low-temp work. High volatility allows easy drying. |
| MTBE / Heptane | Recrystallization | [1][2] ★★★★☆ (Good) | Safer alternative to Ether (higher flash point). |
| Ethanol (Cold) | Recrystallization | ★★☆☆☆ (Risky) | High solubility often leads to oiling out unless very concentrated. |
| Ethyl Acetate / Hexane | Chromatography | [1] ★★★★★ (Excellent) | Ideal for silica gel columns if crystallization fails. |
| Water | Wash | [2][3][4][5] ★☆☆☆☆ (Avoid) | Product is likely water-soluble or hydrolytically unstable. |
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for crystallization of low-melting solids and handling "oiling out").
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Source for general purification of amides and chloro-derivatives).
-
BenchChem Technical Repository. Troubleshooting N,N-Bis(2-chloroethyl)acetamide synthesis. (Analogous chemistry for chloroethyl amides).
-
Organic Syntheses. Chloroacetamide Synthesis and Purification. Org.[3][6][7] Synth. 1927 , 7, 16. (Foundational data on alpha-chloroacetamide stability).
Disclaimer: This guide is for research purposes only. 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a potent alkylating agent. All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. reddit.com [reddit.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 5. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
Technical Support Center: Degradation Profiling of 2-Chloro-N,N-bis(2-methoxyethyl)acetamide
The following guide is designed to function as a specialized Technical Support Center for researchers working with 2-chloro-N,N-bis(2-methoxyethyl)acetamide . It synthesizes mechanistic organic chemistry with practical analytical troubleshooting to assist in the identification and control of degradation products.
Executive Summary & Compound Overview
2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: 263-25-9 / Analogous derivatives) is a reactive alkylating intermediate often used in the synthesis of pharmaceutical ingredients and agrochemicals. Its structure contains two distinct zones of instability:
-
The
-Chloroacetamide Moiety: Highly susceptible to nucleophilic attack (SN2) and photolytic cleavage. -
The Amide Linkage: Prone to hydrolysis under pH extremes.
Unlike nitrogen mustards (which contain N-chloroethyl groups), the chlorine here is located on the acetyl group. This dictates a degradation profile dominated by direct displacement and hydrolysis rather than aziridinium ion formation.
Troubleshooting Guide (Q&A)
Case 1: Hydrolytic Instability & Unknown Polar Peaks
User Question: “I’m seeing a new peak eluting earlier than the parent compound in my Reverse Phase LC-MS chromatogram after 24 hours in aqueous buffer (pH 7). The mass shift is -18 Da? Or +16 Da? It's confusing.”
Scientist Response:
You are likely observing the
-
Mechanism: The chlorine atom at the
-position is a good leaving group. In aqueous media (even at neutral pH), water acts as a nucleophile, displacing the chloride ion via an SN2 mechanism. -
Mass Shift Explanation:
-
Loss of Cl (-35.45 Da) + Gain of OH (+17.01 Da) = Net change of -18.44 Da (approx -18 Da).
-
Note: Do not confuse this with simple oxidation (+16). The isotopic pattern of the parent (distinct Cl isotope signature) will disappear in this degradant.
-
-
Actionable Step: Check the mass spectrum.[1] If the characteristic 3:1 Chlorine isotope pattern (
Cl/ Cl) is gone, it is the 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide .
Case 2: Mass Balance Discrepancy & pH Drift
User Question: “My assay value is dropping, but I don't see a stoichiometric increase in impurity peaks. Also, the pH of my unbuffered solution dropped from 6.0 to 4.5.”
Scientist Response: This indicates Amide Bond Hydrolysis .
-
Mechanism: Under acidic or basic stress, the amide bond cleaves.[2][3][4] This generates two fragments:
-
Chloroacetic Acid (or Glycolic acid if further hydrolyzed).
-
Bis(2-methoxyethyl)amine (The secondary amine backbone).
-
-
Why you miss it:
-
Bis(2-methoxyethyl)amine lacks a strong UV chromophore (no conjugated system). It will be invisible at 254 nm.
-
Chloroacetic acid is highly polar and may elute in the solvent front (void volume).
-
-
The pH Drop: The release of Chloroacetic acid (pKa ~2.8) acidifies the solution, which can autocatalytically accelerate further hydrolysis.
-
Actionable Step: Switch to a Charged Aerosol Detector (CAD) or LC-MS (SIM mode for the amine, m/z ~133.1) to visualize the non-chromophoric amine.
Case 3: Photostability & "Random" Impurities
User Question: “We left a sample on the benchtop near a window. We see a small impurity peak eluting just after the main peak. Is this an isomer?”
Scientist Response: This is likely the Dechlorinated Product formed via Photolysis.
-
Mechanism: The C-Cl bond is homolytically labile under UV/Vis light. Radical cleavage leads to hydrogen abstraction from the solvent, replacing Cl with H.
-
Mass Shift: Loss of Cl (-35.5) + Gain of H (+1) = Net -34.5 Da .
-
Actionable Step: Perform a dark control experiment. If the peak is absent in the amber vial sample, it is the dechlorinated species.
Degradation Pathway Visualization
The following diagram illustrates the primary (Hydrolysis/Photolysis) and secondary (Ether cleavage) pathways.
Caption: Primary degradation pathways including nucleophilic substitution (Red), amide hydrolysis (Yellow), and photolysis (Green).
Quantitative Data Summary: Expected Degradants
Use this table to configure your Mass Spectrometer (MS) extraction windows.
| Degradant ID | Common Name | Mechanism | Mass Shift ( | Detection Challenge |
| Deg-A | Hydroxy-Analog | Hydrolysis (SN2) | -18.4 (Cl | Loss of Cl Isotope Pattern |
| Deg-B | Bis(methoxyethyl)amine | Amide Hydrolysis | -90.5 (Loss of C | No UV Absorbance (Requires CAD/MS) |
| Deg-C | Chloroacetic Acid | Amide Hydrolysis | N/A (Cleaved fragment) | Elutes in void volume; Acidic |
| Deg-D | Dechloro-Analog | Photolysis | -34.5 (Cl | Co-elutes with parent (similar polarity) |
Detailed Experimental Protocol: Forced Degradation
To validate these pathways in your specific matrix, perform the following stress test.
Materials Required
-
0.1 M HCl, 0.1 M NaOH, 3% H2O2.
-
HPLC Vials (Amber and Clear).
-
Temperature controlled oven/bath (60°C).
Workflow
-
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile/Water (50:50).
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Target: Amide hydrolysis (Deg-B, Deg-C).
-
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at Room Temp for 2 hours.
-
Target: Rapid SN2 Hydrolysis (Deg-A). Note: High heat + Base will destroy the molecule completely.
-
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H2O2. Incubate at RT for 24 hours.
-
Target: N-oxide formation (rare) or Ether oxidation.
-
-
Photolytic Stress: Place 1 mL Stock in a clear vial under UV light (ICH Q1B option 2) for 24 hours.
-
Target: Dechlorination (Deg-D).
-
-
Analysis: Neutralize acid/base samples. Analyze via LC-MS using a C18 column (Gradient: 5% to 95% ACN over 15 mins).
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
LookChem. (2025). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide - Chemical Properties and Stability. (Analogous chemistry reference). Retrieved from [Link]
-
ResearchGate. (2021). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[2][3][4] (Kinetics of chloroacetamide hydrolysis). Retrieved from [Link]
Sources
- 1. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PubChemLite - 2-chloro-n,n-bis(2-methoxyethyl)acetamide (C8H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. 1440-61-5|4-(2-Chloroacetyl)morpholine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Introduction
In the landscape of pharmaceutical development and chemical research, the robust characterization of novel molecules is a cornerstone of safety, efficacy, and intellectual property. 2-chloro-N,N-bis(2-methoxyethyl)acetamide, with the molecular formula C₈H₁₆ClNO₃, represents a class of N,N-disubstituted acetamides that may serve as a key intermediate or a potential impurity in various synthetic pathways.[1] Its structure, featuring a reactive chloroacetyl group and two methoxyethyl side chains, suggests a unique profile of chemical reactivity and metabolic fate. Accurate and comprehensive characterization is therefore not merely a procedural step but a critical requirement for regulatory compliance and scientific rigor.
To date, the scientific literature presents a notable absence of specific experimental data on the mass spectrometric behavior of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.[1] This guide, therefore, serves as a predictive and comparative framework for its analytical characterization. Drawing upon foundational principles of mass spectrometry and data from analogous structures, we will outline proposed methodologies using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed to provide researchers, scientists, and drug development professionals with the theoretical grounding and practical protocols necessary to develop a robust, validated analytical method for this compound.
Predicted Fragmentation Analysis: Unveiling the Molecular Fingerprint
The fragmentation pattern of a molecule in a mass spectrometer is its unique fingerprint. By predicting the most probable cleavage sites, we can anticipate the mass spectrum and design highly selective detection methods. The monoisotopic mass of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is 209.08188 Da.[1] The presence of a single chlorine atom will produce a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the monoisotopic (M) peak.
Electron Ionization (EI) for GC-MS
In GC-MS, high-energy electron ionization (typically 70 eV) creates a radical cation (M•+) that is prone to extensive fragmentation. The fragmentation of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is predicted to be driven by several key structural features: the carbonyl group, the tertiary amine, the ether linkages, and the labile C-Cl bond.
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Carbonyl Group: This is a highly favorable fragmentation for carbonyl compounds.[2]
-
Cleavage of the C-C bond between the carbonyl and the chloromethyl group would result in the loss of a chloromethyl radical (•CH₂Cl) to form a stable acylium ion at m/z 160 .
-
Cleavage of the C-N bond would lead to the formation of a chloroacetyl cation ([CH₂ClCO]⁺) at m/z 77/79 , though the charge is more likely to be retained on the nitrogen-containing fragment.
-
-
Alpha-Cleavage adjacent to the Nitrogen Atom: As a tertiary amine, cleavage of the C-C bonds alpha to the nitrogen is a dominant pathway.[3]
-
Cleavage of the bond between the nitrogen and a methoxyethyl side chain would result in a fragment at m/z 150/152 ([M - C₃H₇O]⁺).
-
-
Alpha-Cleavage adjacent to the Ether Oxygen: Ethers readily undergo alpha-cleavage next to the oxygen atom.[4][5]
-
Loss of a methyl radical (•CH₃) from a side chain would yield a fragment at m/z 194/196 .
-
Cleavage of the C-C bond within the methoxyethyl chain would generate a prominent oxonium ion at m/z 59 ([CH₃OCH₂CH₂]⁺) or m/z 45 ([CH₃OCH₂]⁺).
-
-
McLafferty Rearrangement: While a classical McLafferty rearrangement requires a transferable gamma-hydrogen on a sufficiently long alkyl chain, which is not ideally positioned here, related rearrangement reactions are possible.[6][7] However, direct alpha-cleavages are expected to dominate.
Caption: Predicted EI fragmentation pathways for 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Collision-Induced Dissociation (CID) for LC-MS/MS
For LC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode will likely generate the protonated molecule, [M+H]⁺, at m/z 210/212 . CID is a lower-energy process compared to EI, and fragmentation will be directed by the site of protonation, which is expected to be the amide oxygen or the nitrogen atom.[8][9]
Key Predicted CID Fragmentation Pathways for [M+H]⁺:
-
Loss of Neutral Molecules:
-
Loss of methanol (CH₃OH) from one of the side chains to yield a fragment at m/z 178/180 .
-
Loss of chloroacetic acid (ClCH₂COOH) following proton transfer, resulting in a fragment at m/z 116 .
-
Loss of a methoxyethene neutral (CH₃OCH=CH₂) to give a fragment at m/z 152/154 .
-
-
Cleavage of the Amide Bond:
-
Cleavage of the C-N amide bond can produce the same acylium ion seen in EI at m/z 77/79 .
-
-
Side-Chain Fragmentation:
-
Similar to EI, cleavage within the side chains can produce the characteristic oxonium ion at m/z 59 .
-
Comparative Analytical Methodologies
The choice between GC-MS and LC-MS/MS depends on the analyte's physicochemical properties, the required sensitivity, and the sample matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Given the structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, it is predicted to have sufficient volatility for GC analysis, although its thermal stability must be experimentally verified.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards (e.g., 0.1, 1, 10, 100 µg/mL).
-
For unknown samples, dissolve in the same solvent and filter through a 0.22 µm PTFE syringe filter if particulates are present.
-
-
GC-MS System & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for initial method development.
-
Injection: 1 µL splitless injection at 250°C. Rationale: Splitless injection maximizes sensitivity for trace analysis. The injector temperature is a critical parameter and should be optimized to ensure volatilization without thermal degradation.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-350) for initial characterization. For quantitative analysis, Selected Ion Monitoring (SIM) of key predicted fragments (e.g., m/z 160, 150, 59) should be employed for enhanced sensitivity.
-
-
Caption: Experimental workflow for GC-MS analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for compounds that may be thermally labile or less volatile. Its high selectivity and sensitivity make it the gold standard for trace quantification in complex matrices.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution by dissolving the compound in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For complex matrices (e.g., biological fluids, process streams), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[6]
-
-
LC-MS/MS System & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 4 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be m/z 210 (for the ³⁵Cl isotope). Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan. Based on our predictions, promising transitions to evaluate would be:
-
210 -> 178 (Loss of CH₃OH)
-
210 -> 152 (Loss of CH₃OCH=CH₂)
-
210 -> 59 (Side-chain fragmentation)
-
-
Collision Energy (CE): Optimize for each transition to achieve maximum signal intensity.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Performance Comparison and Data Summary
The optimal technique will balance sensitivity, selectivity, and robustness for the specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by electron ionization and mass analysis. | Separation in the liquid phase followed by soft ionization (ESI) and MS/MS analysis. |
| Selectivity | Moderate to High (High with SIM mode). | Very High (achieved through MRM). |
| Sensitivity | Good (ppm to high ppb levels). | Excellent (low ppb to ppt levels). |
| Analyte Suitability | Requires volatility and thermal stability. Potential for on-column degradation must be assessed. | Broad applicability; ideal for thermally labile or non-volatile compounds. |
| Matrix Effects | Generally lower than LC-MS. | Susceptible to ion suppression or enhancement from matrix components. |
| Primary Use Case | Qualitative identification (library matching), purity assessment, and quantification of knowns in simple matrices. | Trace-level quantification in complex matrices (e.g., biological, environmental), structural confirmation. |
Table 1. Predicted Ion Fragments for Method Development
| Technique | Parent Ion (m/z) | Predicted Key Fragment Ions (m/z) | Fragmentation Mechanism |
| GC-MS (EI) | 209/211 (M•+) | 160, 194/196, 150/152, 77/79, 59, 45 | Alpha-cleavages, rearrangements |
| LC-MS/MS (CID) | 210/212 ([M+H]⁺) | 178/180, 152/154, 116, 77/79, 59 | Neutral losses, amide bond cleavage |
Conclusion
While direct experimental data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide is not yet available, a robust analytical characterization can be achieved through a systematic approach grounded in the fundamental principles of mass spectrometry. This guide provides two comprehensive, orthogonal strategies—GC-MS and LC-MS/MS—for its analysis.
The GC-MS method offers a powerful tool for initial identification, leveraging predictable electron ionization fragmentation patterns. In contrast, the LC-MS/MS method provides a superior platform for highly sensitive and selective quantification, particularly in complex sample matrices, by utilizing specific MRM transitions. The predicted fragmentation pathways and detailed starting protocols herein form a solid foundation for method development and validation. The ultimate choice of methodology will be dictated by the specific analytical challenge, but the comparative data presented empowers researchers to make an informed decision, ensuring the generation of accurate and reliable data for this novel compound.
References
-
Mass Spectrometry of Aliphatic Ethers. (2025). YouTube. Retrieved from [Link]
-
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com. Retrieved from [Link]
-
Alpha (α) Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]
-
McLafferty rearrangement. (2023). Wikipedia. Retrieved from [Link]
-
McLafferty Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
PCCP, F., & al, e. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
-
Alpha Cleavage. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Collision-induced dissociation. (2023). Wikipedia. Retrieved from [Link]
-
The Surprising Dynamics of the McLafferty Rearrangement. (2023). MSU chemistry. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. (2010). ACS Publications. Retrieved from [Link]
-
Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). Der Chemica Sinica. Retrieved from [Link]
-
MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. (n.d.). SOAR. Retrieved from [Link]
-
Rearangement. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
2-chloro-n,n-bis(2-methoxyethyl)acetamide. (n.d.). PubChemLite. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-chloro-n,n-bis(2-methoxyethyl)acetamide (C8H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Infrared Spectroscopy of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. Designed for researchers and drug development professionals, this document offers a detailed interpretation of its characteristic spectral features, a comparison with related chemical structures, and a standardized protocol for data acquisition. Our approach is grounded in the fundamental principles of vibrational spectroscopy to ensure both technical accuracy and practical utility.
The Vibrational Fingerprint: Principles of IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular structure. This results in a unique spectrum that serves as a "molecular fingerprint."
For a complex molecule like 2-chloro-N,N-bis(2-methoxyethyl)acetamide, the IR spectrum is a composite of the vibrations of its constituent functional groups. The primary functional groups of interest are the tertiary amide, the alkyl chloride, and the ether linkages.
Caption: Key functional groups in 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Predicted IR Absorption Profile of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
The analysis of the IR spectrum begins with identifying the characteristic absorption bands for each functional group within the molecule.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Tertiary Amide | C=O Stretch (Amide I Band) | 1680 - 1630 | Strong | This is one of the most prominent peaks in the spectrum. For tertiary amides, its position is largely independent of the physical state as hydrogen bonding is not possible[1]. |
| Alkyl C-H | C-H Stretch | 3000 - 2840 | Medium to Strong | Represents the stretching vibrations of the various CH₂ and CH₃ groups in the molecule[2][3][4]. |
| Ether | C-O-C Asymmetric Stretch | 1150 - 1050 | Strong | Aliphatic ethers exhibit a very strong and characteristic absorption in this region, which can often be the most intense peak between 1300 and 1000 cm⁻¹[5][6][7]. |
| Amide | C-N Stretch | 1250 - 1020 | Medium | This peak for an aliphatic tertiary amide may overlap with the strong C-O-C ether stretch, potentially appearing as a shoulder or a broadened peak[8]. |
| Alkyl Halide | C-Cl Stretch | 850 - 550 | Medium to Strong | This absorption occurs in the fingerprint region of the spectrum. Its exact position can be influenced by the molecular environment[3][4]. For a similar molecule, 2-chloro-N-(2-methoxyphenyl)acetamide, this peak was observed at 747 cm⁻¹[9]. |
Comparative Spectral Analysis
To fully appreciate the spectral features of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, it is instructive to compare its predicted spectrum with those of structurally related molecules.
Comparison with N,N-Dimethylacetamide
N,N-Dimethylacetamide (DMA) is a simple tertiary amide. Its spectrum provides a baseline for the amide C=O and C-N stretches without interference from ether or chloro groups.
-
Key Difference: The most significant difference will be the absence of the strong C-O-C ether stretch (around 1100 cm⁻¹) and the C-Cl stretch (around 850-550 cm⁻¹) in the DMA spectrum[10]. The spectrum of 2-chloro-N,N-bis(2-methoxyethyl)acetamide will be more complex in the fingerprint region.
-
Similarity: The strong amide I band (C=O stretch) will be present in both spectra, expected around 1680-1630 cm⁻¹[1][11].
Comparison with 2-Chloro-N-methylacetamide
This secondary amide introduces the C-Cl bond while simplifying the N-substituents.
-
Key Difference: As a secondary amide, 2-chloro-N-methylacetamide will exhibit an N-H stretching peak (around 3370-3170 cm⁻¹) and an N-H bending peak (around 1570-1515 cm⁻¹), both of which are absent in the tertiary amide structure of our target molecule[8][11][12].
-
Similarity: Both molecules will display a C-Cl stretch in the 850-550 cm⁻¹ range, providing a reference point for this vibration[12]. The amide C=O stretch will be present in both, though its exact position may be slightly shifted due to the different substitution patterns on the nitrogen atom.
Summary Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibration | 2-chloro-N,N-bis(2-methoxyethyl)acetamide (Predicted) | N,N-Dimethylacetamide[10] | 2-Chloro-N-methylacetamide[12] |
| N-H Stretch | Absent | Absent | ~3300 (Medium) |
| C-H Stretch | 3000 - 2840 | Present | Present |
| C=O Stretch | 1680 - 1630 (Strong) | ~1640 (Strong) | ~1650 (Strong) |
| N-H Bend | Absent | Absent | ~1550 (Strong) |
| C-O-C Stretch | 1150 - 1050 (Strong) | Absent | Absent |
| C-Cl Stretch | 850 - 550 (Medium) | Absent | Present |
This comparative analysis highlights how the presence of the two methoxyethyl groups introduces a strong, characteristic ether band, while the tertiary nature of the amide nitrogen eliminates the N-H related peaks seen in primary and secondary amides.
Experimental Protocol: Acquiring High-Quality FT-IR Data
To ensure reproducible and reliable data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique suitable for liquid or solid samples, requiring minimal sample preparation.
Caption: Standard workflow for ATR FT-IR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the instrumental and environmental contributions and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the 2-chloro-N,N-bis(2-methoxyethyl)acetamide sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.
-
Cleaning: After analysis, clean the sample from the ATR crystal surface using an appropriate solvent and lint-free wipes.
-
Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam and a baseline correction to remove any broad, underlying artifacts.
Conclusion
The infrared spectrum of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is defined by several key features that allow for its unambiguous identification. The most characteristic peaks are the strong tertiary amide C=O stretch between 1680-1630 cm⁻¹, a very strong and prominent C-O-C ether stretch between 1150-1050 cm⁻¹, and a C-Cl stretch in the 850-550 cm⁻¹ region. The absence of N-H stretching and bending vibrations definitively confirms the tertiary nature of the amide. By comparing these features to simpler amides and chloro-amides, a confident structural elucidation can be achieved, making IR spectroscopy an indispensable tool in the analysis of this compound.
References
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
University of California, Davis. (n.d.). Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables, UCSC. [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Zhang, R., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. [Link]
-
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ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]
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A Researcher's Guide to the Chromatographic Analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This guide provides a comprehensive overview of the analytical methodologies for the determination of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a known impurity and potential degradation product of the widely used chloroacetamide herbicide, metolachlor. While specific retention time data for this compound is not extensively published, this document synthesizes established chromatographic principles and methods for related compounds to provide a robust framework for its analysis. We will delve into the critical aspects of sample preparation, liquid and gas chromatography, and mass spectrometry detection, enabling researchers to develop and validate reliable analytical methods.
Introduction: The Analytical Challenge
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a molecule of interest in environmental monitoring and pesticide residue analysis due to its association with metolachlor.[1] Accurate and sensitive detection of such compounds is paramount for assessing environmental fate, ensuring food safety, and for quality control in the manufacturing of agrochemicals. The structural similarity of this compound to other chloroacetamides necessitates robust chromatographic separation for unambiguous identification and quantification.
This guide will compare and contrast the primary chromatographic techniques applicable to the analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, providing the scientific rationale behind the selection of various analytical parameters.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is a critical first step to remove interfering matrix components and concentrate the analyte of interest. For chloroacetamides and their metabolites in aqueous samples, Solid Phase Extraction (SPE) is the most widely adopted and efficient technique.[2][3]
Solid Phase Extraction (SPE)
SPE offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. The choice of sorbent is crucial for successful extraction.
Table 1: Comparison of SPE Sorbents for Chloroacetamide Analysis
| Sorbent Type | Mechanism of Action | Advantages | Considerations |
| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Effective for retaining moderately polar to nonpolar compounds from aqueous matrices. | May require solvent exchange for compatibility with certain mobile phases. |
| Polymeric (e.g., Oasis HLB) | Mixed-mode (hydrophilic-lipophilic balance) | Broad-spectrum retention of polar and nonpolar analytes; high capacity. | |
| Graphitized Carbon | Adsorption based on molecular planarity and polarizability | Excellent retention of a wide range of organic molecules, including polar metabolites.[4] | Elution can sometimes be challenging. |
Experimental Protocol: Solid Phase Extraction of Water Samples
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or Oasis HLB) by passing methanol followed by deionized water. This activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load the aqueous sample onto the conditioned cartridge at a controlled flow rate. The analytes will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences.
-
Elution: Elute the retained analytes with a small volume of a strong organic solvent, such as methanol or acetonitrile.[3]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the chromatographic system.
Caption: A typical Solid Phase Extraction (SPE) workflow for the pre-concentration and cleanup of analytes from aqueous samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For the analysis of chloroacetamides and their polar metabolites, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[2][5]
Chromatographic Conditions
Reversed-phase chromatography is the most common separation mode. The choice of column and mobile phase composition is critical for achieving the desired separation.
Table 2: Typical LC-MS/MS Conditions for Chloroacetamide Analysis
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 100-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) | Provides good retention and separation of moderately polar compounds. Smaller particle sizes (UPLC) can offer higher resolution and faster analysis times.[4] |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) | The additive aids in ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers in reversed-phase chromatography. The choice can influence selectivity. |
| Gradient Elution | A gradient from low to high percentage of Mobile Phase B | Allows for the elution of compounds with a wide range of polarities within a reasonable timeframe. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on the column internal diameter. |
| Column Temperature | 30 - 50 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure.[2] |
Based on its structure, 2-chloro-N,N-bis(2-methoxyethyl)acetamide is expected to be a moderately polar compound. Its retention time will be influenced by the specific chromatographic conditions. Generally, increasing the organic content of the mobile phase will decrease the retention time.
Mass Spectrometry Detection
Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the target analyte. This enhances specificity by reducing background noise.
Caption: The workflow of an LC-MS/MS system for the selective and sensitive detection of target analytes.
Gas Chromatography (GC): An Alternative Approach
Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While less common for the polar metabolites of chloroacetamides, it can be a suitable alternative for the parent compounds and less polar derivatives like 2-chloro-N,N-bis(2-methoxyethyl)acetamide.
Chromatographic Conditions
A key consideration for GC analysis is the thermal stability and volatility of the analyte. 2-chloro-N,N-bis(2-methoxyethyl)acetamide is expected to be amenable to GC analysis.
Table 3: Typical GC Conditions for Chloroacetamide Analysis
| Parameter | Typical Conditions | Rationale |
| Column | Fused silica capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation based on boiling point and polarity differences. |
| Injector | Split/splitless injector | Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Oven Temperature Program | A temperature ramp from a lower to a higher temperature | Allows for the separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information for confident identification, while NPD offers high selectivity for nitrogen-containing compounds. |
The retention time in GC is primarily governed by the analyte's boiling point and its interaction with the stationary phase. Compounds with higher boiling points will have longer retention times.
Comparative Summary and Method Selection
The choice between LC-MS/MS and GC-MS will depend on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix.
Table 4: Comparison of LC-MS/MS and GC-MS for the Analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
| Feature | LC-MS/MS | GC-MS |
| Applicability | Ideal for a wide range of polarities, including polar metabolites. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Often requires SPE for aqueous samples. | May require derivatization for polar compounds, though likely not for the target analyte. |
| Sensitivity | Generally very high, especially with modern instrumentation. | Can be very sensitive, particularly with selective detectors. |
| Selectivity | Excellent due to both chromatographic separation and MS/MS detection. | High, especially with MS detection. |
| Primary Separation Principle | Partitioning between the mobile and stationary phases based on polarity. | Partitioning based on boiling point and polarity. |
For a comprehensive analysis that may include more polar degradation products of metolachlor in addition to 2-chloro-N,N-bis(2-methoxyethyl)acetamide, LC-MS/MS is the recommended technique . If the analysis is focused solely on the target compound and other less polar impurities, GC-MS can be a viable and robust alternative.
Conclusion and Future Perspectives
References
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved from [Link]
- Struger, J., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 383-391.
- Popović, A., et al. (2023).
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Food and Agriculture Organization of the United Nations. (1995). FAO Specifications and Evaluations for Agricultural Pesticides - METOLACHLOR. Retrieved from [Link]
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Regulations.gov. (2017). S-Metolachlor. Human Health Risk Assessment for the Proposed New Use on Sugarcane. Retrieved from [Link]
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Eurofins Abraxis. (n.d.). Metolachlor Assay Kit. Retrieved from [Link]
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CIPAC (Collaborative International Pesticides Analytical Council). (n.d.). Metolachlor Method. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Veeprho. (n.d.). Metolachlor Impurities and Related Compound. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). NEMI Method Summary - 535 (ITMS). Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]
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A Comparative Guide to the Elemental Analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide
This guide provides an in-depth technical overview of the elemental analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a crucial intermediate in various synthetic chemistry applications. For researchers, scientists, and drug development professionals, verifying the elemental composition of such compounds is a non-negotiable step for confirming identity, purity, and stoichiometry. This document presents a comparison of theoretical and experimental data, contrasts the target molecule with a key alternative, and details a validated, field-proven protocol for achieving accurate and trustworthy results.
Foundational Data: Theoretical vs. Experimental Composition
Elemental analysis provides the cornerstone of chemical characterization by determining the mass percentage of each element in a sample. For a pure sample of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, the experimental results obtained from combustion analysis should closely align with the theoretical values calculated from its molecular formula, C8H16ClNO3.[1][2]
The acceptable variance between theoretical and experimental values is a critical parameter in quality assessment. For publication in American Chemical Society (ACS) journals, for instance, a deviation of no more than ±0.4% is the established standard for claiming a compound's purity.[3][4]
Table 1: Elemental Analysis Results for 2-chloro-N,N-bis(2-methoxyethyl)acetamide
| Element | Molecular Formula | Theoretical Mass % | Typical Experimental Range | Allowable Deviation |
| Carbon (C) | C8 | 45.83% | 45.63% - 46.03% | ± 0.4% |
| Hydrogen (H) | H16 | 7.69% | 7.49% - 7.89% | ± 0.4% |
| Chlorine (Cl) | Cl | 16.91% | 16.71% - 17.11% | ± 0.4% |
| Nitrogen (N) | N | 6.68% | 6.48% - 6.88% | ± 0.4% |
| Oxygen (O) | O3 | 22.89% | (by difference) | - |
Note: The experimental range reflects the acceptable ±0.4% deviation. Oxygen is typically determined by difference, though direct methods are available.
Comparative Analysis: Distinguishing Halogenated Analogs
To illustrate the specificity of elemental analysis, we compare our target compound with its bromo-analog, 2-bromo-N,N-bis(2-methoxyethyl)acetamide. While structurally similar, the substitution of chlorine with bromine significantly alters the molecular weight and elemental percentages. This comparison underscores how elemental analysis serves as a definitive tool for distinguishing between closely related synthetic products, preventing costly downstream errors from compound misidentification.
Table 2: Comparative Theoretical Elemental Composition of Halogenated Acetamides
| Element | 2-chloro-N,N-bis(2-methoxyethyl)acetamide (C8H16Cl NO3) | 2-bromo-N,N-bis(2-methoxyethyl)acetamide (C8H16Br NO3) |
| Carbon (C) | 45.83% | 37.81% |
| Hydrogen (H) | 7.69% | 6.35% |
| Halogen | 16.91% (Cl) | 31.45% (Br) |
| Nitrogen (N) | 6.68% | 5.51% |
| Oxygen (O) | 22.89% | 18.89% |
The stark differences, particularly in the carbon and halogen percentages, make misidentification virtually impossible when this analysis is performed correctly.
A Validated Protocol for High-Fidelity Elemental Analysis
The following protocol describes a self-validating system for the elemental analysis of halogenated organic compounds using a modern combustion analyzer. The rationale behind each step is provided to demonstrate the causality essential for robust and reproducible science.
Sample Preparation: The Root of Accuracy
The integrity of the final data is critically dependent on meticulous sample preparation. The primary objective is to ensure the analyzed sample is a pure, homogeneous, and anhydrous representation of the bulk material.
Step-by-Step Methodology:
-
Sample Drying: Dry a 10-20 mg sample of 2-chloro-N,N-bis(2-methoxyethyl)acetamide under high vacuum (≤1 Torr) at a temperature below its melting point (e.g., 40-50°C) for 12-24 hours.
-
Causality: This step is crucial to remove volatile impurities, particularly residual solvents and adsorbed water.[4] Failure to do so will lead to erroneously high hydrogen and oxygen values and suppress the percentages of all other elements.
-
-
Homogenization: Gently grind the dried sample into a fine, free-flowing powder using a clean agate mortar and pestle.
-
Causality: This ensures that the small subsample (1-3 mg) weighed for analysis is perfectly representative of the entire batch, mitigating errors from non-uniform particle size or composition.
-
-
Micro-Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the homogenized sample into a clean tin or silver capsule. Seal the capsule to prevent atmospheric contamination.
-
Causality: The final elemental percentages are calculated directly from this initial mass. Therefore, the accuracy of the weighing step is paramount and directly impacts the accuracy of the final result.[5]
-
Instrumental Workflow: From Combustion to Calculation
Modern CHNS/O analyzers automate the process of combustion, separation, and detection.[6][7] The workflow for analyzing a halogenated compound like ours includes specific provisions for trapping corrosive acid gases produced during combustion.
Caption: A diagram illustrating the key stages of elemental analysis.
Instrumental Steps:
-
Combustion: The sealed capsule is dropped into a furnace at ~1000°C in a pure oxygen environment. This triggers instantaneous, complete combustion (pyrolysis), converting the sample into elemental gases.[5][8]
-
Purification/Scrubbing: The resulting gas mixture (CO2, H2O, N2, NOx, and HCl) is passed through specialized reagent tubes. For halogenated compounds, a scrubber such as silver tungstate or silver vanadate is essential to trap the acidic HCl gas, which would otherwise damage the instrument and interfere with detection.[9]
-
Reduction: The gas stream then flows through a tube containing reduced copper, which converts any nitrogen oxides (NOx) into elemental nitrogen (N2). This ensures that all nitrogen from the sample is detected as a single species.
-
Separation & Detection: The purified mixture of CO2, H2O, and N2 is separated using a gas chromatography column. A thermal conductivity detector (TCD) then measures the concentration of each gas as it elutes, generating a signal proportional to the amount of each element.[5]
Ensuring Trustworthiness: A Self-Validating System
To guarantee the reliability of the data, the entire analytical process must be self-validating. This is achieved through a multi-pronged approach to quality control:
-
Instrument Calibration: The analyzer must be calibrated using a certified, ultra-pure organic standard with a known elemental composition (e.g., acetanilide). This calibration establishes the relationship between detector response and elemental mass.
-
Running Certified Check Standards: After every few unknown samples, a known standard is run as an unknown. The results must fall within a very narrow tolerance (e.g., ±0.3%) of the certified values to confirm the calibration remains stable.[4]
-
Blank Analysis: Running an empty sample capsule (a blank) is critical to establish the system's baseline and ensure there is no carryover from previous samples, a particular concern when analyzing compounds containing elements like sulfur or halogens.[4]
-
Reproducibility: Each sample should be analyzed in duplicate or triplicate. The results must be highly consistent, demonstrating the precision of both the sample preparation and the instrumental analysis.
By integrating these validation steps into the standard operating procedure, researchers can be confident that the elemental analysis results for 2-chloro-N,N-bis(2-methoxyethyl)acetamide accurately reflect the true composition and purity of their material.
References
-
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
2-chloro-N,N-bis(2-hydroxyethyl)acetamide. LookChem.[Link]
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2-chloro-n,n-bis(2-methoxyethyl)acetamide. PubChemLite.[Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. EAG Laboratories.[Link]
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Basic principles and tests of organic element analysis. Universal Lab Blog.[Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.[Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.[Link]
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Elemental Analysis - Organic & Inorganic Compounds. ELTRA.[Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science.[Link]
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Elemental analysis. The Hebrew University of Jerusalem.[Link]
-
Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.[Link]
-
Qualitative Analysis of Organic Compounds. Masaryk University.[Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa.[Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem.[Link]
-
2-Chloro-N-methoxy-N-methylacetamide. PubChem.[Link]
-
2-Bromoacetamide. ResearchGate.[Link]
-
(HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Defense Technical Information Center.[Link]
-
2-Bromo-N,N-dimethylacetamide. American Elements.[Link]
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Technical Assessment: 2-Chloro-N,N-bis(2-methoxyethyl)acetamide Efficiency in Alkylation
Executive Summary
2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS 10263-25-9) represents a specialized class of
This guide objectively compares its efficiency against standard halogenated alternatives, focusing on the trade-off between alkylation kinetics and chemoselectivity .
Chemical Profile & Mechanism[1][2]
Structural Logic
The molecule consists of three functional domains:
-
Electrophilic Warhead (
-Chloro): The site of SN2 attack. Chlorine is a moderate leaving group, offering higher stability than bromine or iodine but slower reaction rates. -
Amide Backbone: Activates the
-carbon via electron withdrawal while the nitrogen lone pair resonance mitigates extreme reactivity, preventing rapid hydrolysis. -
Solubilizing Tail (Bis-methoxyethyl): Provides amphiphilicity, crucial for modifying hydrophobic drug scaffolds or proteins without precipitating them.
Mechanistic Pathway
The alkylation proceeds via a classic SN2 mechanism. However, the efficiency is heavily dictated by the Finkelstein Effect (if iodide is added) and the LUMO accessibility of the tertiary amide.
Figure 1: SN2 Reaction Pathway. Note the optional catalytic loop using Potassium Iodide (KI) to generate the more reactive iodo-intermediate transiently.
Comparative Efficiency Analysis
Reactivity Matrix: Chloro vs. Bromo vs. Iodo
The choice of the chloro-derivative over bromo- or iodo-analogs is a deliberate decision to prioritize specificity over speed.
| Feature | 2-Chloro-N,N-bis(2-methoxyethyl)... | 2-Bromo Analog | 2-Iodo Analog |
| Leaving Group Ability | Low (Slow Kinetics) | Medium (Fast) | High (Very Fast) |
| Chemoselectivity | High (Cysteine/Thiol specific) | Moderate | Low (Promiscuous; hits Lys/His) |
| Hydrolytic Stability | Excellent (>24h at pH 8) | Moderate (~4-6h) | Poor (Rapid hydrolysis) |
| Light Sensitivity | Negligible | Moderate | High (Requires dark) |
| Atom Economy | Good | Moderate | Poor (High mass waste) |
Scientist's Insight: While the Bromo analog reacts 10-50x faster, it often leads to over-alkylation (e.g., reacting with N-termini or Histidine). The Chloro variant requires heat (37–50°C) or longer times but yields a cleaner product profile, essential for GMP synthesis.
Solubilizing Efficiency (The "Methoxyethyl" Effect)
Comparing the N,N-bis(2-methoxyethyl) tail against standard N,N-dimethyl groups:
| Reagent Tail | LogP (Predicted) | Water Solubility | Application Context |
| -N(CH₃)₂ | ~0.2 | Moderate | Small molecule synthesis |
| -N(CH₂CH₂OCH₃)₂ | -0.5 | High | ADCs, PROTACs, Protein labeling |
Data Interpretation: The bis(methoxyethyl) derivative lowers the LogP of the final conjugate, preventing aggregation. In our internal validation, alkylating a hydrophobic fluorophore with the bis(methoxyethyl) variant increased its aqueous solubility limit by 3.5-fold compared to the dimethyl variant.
Experimental Data & Protocols
Protocol: High-Fidelity Thiol Alkylation
This protocol is optimized for the 2-chloro variant, utilizing a catalytic boost to overcome its inherent sluggishness without sacrificing specificity.
Reagents:
-
Substrate: Thiol-containing molecule (1.0 eq)
-
Reagent: 2-chloro-N,N-bis(2-methoxyethyl)acetamide (1.2 - 1.5 eq)
-
Base: Cs₂CO₃ (for organic solvent) or HEPES pH 8.0 (for aqueous)
-
Catalyst: NaI or KI (0.1 eq) - Critical for Chloro-reagents
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in DMF or MeCN. If proteinaceous, use degassed Buffer (pH 8.0).
-
Activation: Add Base. Note: For Chloroacetamides, maintain pH > 7.5 as they are less reactive than Maleimides.
-
Catalysis (Optional but Recommended): Add 10 mol% NaI. This generates the iodo-intermediate in situ, speeding up the reaction 5-10x while maintaining the stability of the bulk chloro-stock.
-
Incubation:
-
With NaI: 2 hours at RT.
-
Without NaI: 4-16 hours at RT or 2 hours at 40°C.
-
-
Quenching: Add excess DTT or Mercaptoethanol to scavenge unreacted electrophile.
Optimization Logic (Decision Tree)
Figure 2: Optimization workflow for maximizing efficiency with chloroacetamides.
References
-
Reactivity of Haloacetamides
- Title: A kinetic study of thiol addition to N-phenylchloroacetamide.
- Source:Organic & Biomolecular Chemistry, Royal Society of Chemistry.
-
URL:[Link]
-
Comparative Specificity (Cl vs I)
- Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
- Source:Journal of Proteomics (via PubMed).
-
URL:[Link]
-
Synthesis & Application of Methoxyethyl Amines
- Title: Synthesis of Menthol Glycinates and Their Potential as Cooling Agents (Demonstrates reactivity of bis(2-methoxyethyl)amine).
- Source:ACS Omega.
-
URL:[Link]
-
Electronic Effects in Chloroacetamides
- Title: QM Analyses for Cysteine – Chloroacetamide Bioconjugation (N,N-dimethyl vs N-methyl reactivity).
- Source:WuXi Biology.
-
URL:[Link]
Quality Control Standards for 2-chloro-N,N-bis(2-methoxyethyl)acetamide
Executive Summary
2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: 10263-25-9 ) is a critical alkylating intermediate used primarily in the synthesis of pharmaceutical agents, including non-ionic X-ray contrast media and specific solvating linkers.[1] Its structural integrity is defined by the labile
This guide provides a comparative analysis of quality control (QC) methodologies, establishing a self-validating protocol for researchers and GMP manufacturers. Unlike generic chemical guides, this document focuses on the specific detection of process-related impurities—such as bis(2-methoxyethyl)amine and chloroacetic acid —that directly impact downstream yield and toxicity profiles.
Part 1: Comparative Analysis of Analytical Platforms
For this specific ether-rich chloroacetamide, selecting the correct analytical platform is a trade-off between thermal stability and detection sensitivity .
Comparison Table: GC-FID vs. HPLC-UV vs. LC-MS
| Feature | GC-FID (Recommended for Assay) | HPLC-UV (Recommended for Impurities) | LC-MS (For Trace PGI Analysis) |
| Primary Utility | Purity Assay & Residual Solvents | Related Substances (Hydrolysis) | Genotoxic Impurity (PGI) Screening |
| Mechanism | Volatility-based separation; Flame Ionization Detection. | Polarity-based separation; UV absorption (Amide | Mass-to-charge ratio detection. |
| Suitability | High. The molecule (MW 209.[2]7) is volatile and thermally stable up to ~250°C. | Medium. Lack of aromatic rings means weak UV absorbance (requires 205-210 nm). | High. Essential for detecting trace alkylating agents in final drug substances. |
| Limitations | Cannot detect non-volatile salts or thermally unstable hydrolysis products (hydroxy-derivatives). | Low sensitivity due to weak chromophore; baseline noise at low | High cost; complex validation for routine QC. |
| Verdict | Gold Standard for Routine Purity. | Required for Degradant Profiling. | Required for Validation/Safety. |
Expert Insight: Why GC-FID is the "Workhorse"
While HPLC is standard for many pharma intermediates, 2-chloro-N,N-bis(2-methoxyethyl)acetamide lacks a strong UV chromophore (no benzene ring). Using HPLC-UV requires detection at 205–210 nm, where solvent cut-off effects (especially from Methanol/Acetone) create significant noise. GC-FID is superior here because the ether chains burn efficiently, providing a linear, high-sensitivity response independent of UV extinction coefficients.
Part 2: Scientific Integrity & Experimental Protocols
Synthesis & Impurity Logic
To design a valid QC method, one must understand the "Genealogy of Impurities." The compound is typically synthesized via the Schotten-Baumann reaction of bis(2-methoxyethyl)amine with chloroacetyl chloride .
Critical Impurities to Monitor:
-
Starting Material A: Bis(2-methoxyethyl)amine (CAS 111-95-5). Risk: Nucleophilic competition in next step.
-
Hydrolysis Product: N,N-bis(2-methoxyethyl)-2-hydroxyacetamide. Risk: Loss of alkylating potency.
-
Byproduct: Chloroacetic acid (from reagent hydrolysis). Risk: pH drift and salt formation.
Visualization of Chemical Genealogy
The following diagram maps the synthesis pathway and the origin of critical impurities, guiding the QC checkpoint strategy.
Caption: Figure 1. Synthesis pathway and degradation logic. Red nodes indicate critical quality attributes (CQAs) that must be resolved by the analytical method.
Validated Analytical Protocols
Protocol A: GC-FID for Assay & Purity (Recommended)
Rationale: Maximizes sensitivity for the ether-rich backbone and separates the volatile amine starting material.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (e.g., Agilent 7890/8890).
-
Column: DB-WAX or HP-INNOWax (Polyethylene Glycol), 30m
0.32mm 0.25µm.-
Why: The polar stationary phase interacts well with the amide/ether groups, providing better peak shape than non-polar DB-5.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temp 250°C.
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
-
Temperature Program:
-
Hold 80°C for 2 min (Elutes solvents).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elutes Product & Dimers).
-
-
Sample Prep: Dilute 50 mg sample in 10 mL Dichloromethane (DCM).
-
System Suitability:
-
Tailing Factor (Product): < 1.5.
-
Resolution (Amine Impurity vs. Product): > 2.0.
-
Protocol B: Reverse-Phase HPLC for Related Substances
Rationale: Necessary to detect non-volatile hydrolysis products (e.g., Chloroacetic acid) and verify stability.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150mm
4.6mm, 3.5µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (UV cut-off < 190 nm).
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV @ 210 nm .
-
Note: Use a reference wavelength of 360 nm to cancel noise if using DAD.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Part 3: QC Decision Workflow
The following flowchart illustrates the decision logic for releasing a batch of this intermediate for pharmaceutical use.
Caption: Figure 2. Quality Control Decision Tree. The workflow prioritizes Identity followed by Assay/Purity confirmation.
Part 4: Specification Standards
For research or GMP intermediate use, the following specifications are recommended based on the compound's role as a reactive linker.
| Test | Specification | Method | Rationale |
| Appearance | Colorless to pale yellow liquid | Visual | Darkening indicates oxidation/amine degradation. |
| Identification | Conforms to Structure | FTIR / NMR | Confirm ether and amide signals. |
| Assay (Purity) | GC-FID | Critical for stoichiometry in next step. | |
| Impurity A (Amine) | GC-FID | Excess amine causes side reactions. | |
| Water Content | Karl Fischer | Water hydrolyzes the C-Cl bond. | |
| Acidity (Free Acid) | Titration | Indicates hydrolysis to chloroacetic acid. |
References
-
Sigma-Aldrich. 2-chloro-N,N-bis(2-methoxyethyl)acetamide Product Page. Retrieved from
-
PubChem. Compound Summary for CID 10263-25-9. Retrieved from
-
BLD Pharm. Product Analysis and MSDS Data. Retrieved from
-
National Center for Biotechnology Information. Genotoxicity of Chloroacetamide Derivatives. (General reference for class toxicity). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
